molecular formula C15H23NO B1378820 (1-Benzyl-4-ethylpiperidin-4-yl)methanol CAS No. 1461707-95-8

(1-Benzyl-4-ethylpiperidin-4-yl)methanol

Cat. No.: B1378820
CAS No.: 1461707-95-8
M. Wt: 233.35 g/mol
InChI Key: LNRNKJKBPFAPDK-UHFFFAOYSA-N
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Description

(1-Benzyl-4-ethylpiperidin-4-yl)methanol is a nitrogen-containing heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. The structure combines a piperidine ring with benzyl and hydroxymethyl substituents, and is distinguished by an ethyl group at the 4-position. This specific substitution pattern makes it a valuable intermediate for the construction of more complex molecules, particularly in the exploration of potential pharmacologically active compounds . Piperidine derivatives are of significant interest in drug discovery and are frequently investigated for their potential interactions with the central nervous system . As a high-purity synthetic intermediate, (1-Benzyl-4-ethylpiperidin-4-yl)methanol can be utilized in various chemical transformations; the hydroxyl group can be functionalized, and the benzyl group can serve as a protective group that is later modified. This compound is intended for research applications as a chemical reference standard or a synthetic precursor. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(1-benzyl-4-ethylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-2-15(13-17)8-10-16(11-9-15)12-14-6-4-3-5-7-14/h3-7,17H,2,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRNKJKBPFAPDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(CC1)CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Architectural Keystone of Modern Drug Discovery: A Technical Guide to Quaternary Carbon Piperidine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine motif is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and bioactive natural products.[1][2][3][4][5] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional scaffold for precise molecular interactions.[3][6] The introduction of a quaternary carbon center onto the piperidine ring elevates its structural complexity and rigidity, offering a powerful strategy to enhance binding affinity, selectivity, and overall drug-like properties.[7][8] This guide provides an in-depth exploration of the synthesis and application of these critical building blocks, offering field-proven insights for their strategic implementation in drug discovery programs.

The Strategic Advantage of Quaternary Piperidines in Medicinal Chemistry

The incorporation of a quaternary carbon center into a piperidine scaffold imparts significant conformational constraint. This rigidity reduces the entropic penalty upon binding to a biological target, often leading to a substantial increase in potency. Furthermore, the three-dimensional arrangement of substituents around the quaternary center allows for a more precise and intricate exploration of chemical space, enabling the design of highly selective ligands that can differentiate between closely related protein targets.[3][7] This level of structural control is paramount in developing next-generation therapeutics with improved efficacy and reduced off-target effects. Many successful drugs, including agents for central nervous system disorders and oncology, feature this privileged structural motif.[5][6][9]

Key Synthetic Strategies for Constructing Quaternary Piperidine Cores

The construction of a quaternary carbon center, particularly in a stereodefined manner, presents a significant synthetic challenge. Over the years, chemists have developed a range of innovative methods to access these valuable building blocks. This section will detail some of the most robust and widely adopted strategies.

Diastereoselective Alkylation of Dihydropyridine Intermediates

A powerful approach for installing quaternary centers involves the regio- and diastereoselective C-alkylation of 1,2-dihydropyridines.[10] This method allows for the introduction of a wide range of alkyl and functionalized groups at the C2 position, creating a quaternary center with high diastereoselectivity. Subsequent reduction or addition of a carbon nucleophile to the resulting iminium ion proceeds with excellent stereocontrol, affording highly substituted piperidines.[10]

Experimental Protocol: Diastereoselective Alkylation and Reduction of a 1,2-Dihydropyridine [10]

  • Alkylation: To a solution of the 1,2-dihydropyridine (1.0 equiv) in a suitable aprotic solvent (e.g., THF, CH₂Cl₂) at -78 °C under an inert atmosphere (N₂ or Ar), add the alkyl triflate or other reactive electrophile (1.1 equiv).

  • Stirring: Allow the reaction mixture to stir at -78 °C for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Reduction: Upon completion of the alkylation, add a solution of a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equiv) in methanol, dropwise to the reaction mixture at -78 °C.

  • Quenching and Work-up: After stirring for an additional 1-2 hours, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature, and then extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired piperidine with a quaternary center.

Alkylation_Reduction_Workflow cluster_alkylation Alkylation Step cluster_reduction Reduction Step DHP 1,2-Dihydropyridine Alkylated_Intermediate Alkylated Iminium Intermediate DHP->Alkylated_Intermediate Addition Electrophile Alkyl Triflate Electrophile->Alkylated_Intermediate Final_Product Piperidine with Quaternary Center Alkylated_Intermediate->Final_Product Hydride Addition Reducing_Agent NaBH₄ Reducing_Agent->Final_Product

Aza-Prins Cyclization for Hydroxypiperidines

The aza-Prins cyclization is a highly efficient method for the synthesis of 4-hydroxypiperidines bearing a quaternary stereocenter at the C4 position.[11][12] This reaction involves the condensation of a homoallylic amine with a carbonyl compound, typically an aldehyde or ketone, under acidic conditions to form a six-membered ring. The use of gem-disubstituted homoallylic amines is key to the formation of the C4 quaternary center.[11][12]

Aza_Prins_Mechanism cluster_reactants Reactants Homoallylic_Amine gem-Disubstituted Homoallylic Amine Iminium_Formation Iminium Ion Formation Homoallylic_Amine->Iminium_Formation Carbonyl Carbonyl Compound Protonation Protonation of Carbonyl Carbonyl->Protonation Protonation->Iminium_Formation Cyclization Intramolecular Cyclization Iminium_Formation->Cyclization Carbocation Tertiary Carbocation Intermediate Cyclization->Carbocation Trapping Nucleophilic Trapping (H₂O) Carbocation->Trapping Product cis-4-Hydroxypiperidine with C4 Quaternary Center Trapping->Product

Catalytic Asymmetric Alkylation under Phase-Transfer Conditions

Phase-transfer catalysis offers a powerful and practical approach for the enantioselective synthesis of δ-lactams possessing a chiral quaternary carbon center at the α-position.[13][14] By employing a chiral quaternary ammonium salt as the catalyst, the alkylation of 3-arylpiperidin-2-ones can be achieved with high yields and excellent enantioselectivity. A key innovation in this area is the use of a 2,2-diarylvinyl group on the lactam nitrogen, which acts as both a protecting group and an achiral auxiliary to enhance stereocontrol.[13][14]

SubstrateElectrophileCatalyst Loading (mol%)Yield (%)ee (%)Reference
N-(2,2-diphenylvinyl)-3-phenylpiperidin-2-oneBenzyl bromide109598[14]
N-(2,2-diphenylvinyl)-3-(4-chlorophenyl)piperidin-2-oneEthyl iodide109296[14]
N-(2,2-diphenylvinyl)-3-(2-naphthyl)piperidin-2-oneAllyl bromide108897[14]
Table 1: Enantioselective Alkylation of 3-Arylpiperidin-2-ones via Phase-Transfer Catalysis.
Metal-Catalyzed Approaches to Quaternary Centers

Transition metal catalysis provides a versatile platform for the construction of all-carbon quaternary centers.[8][15]

  • Palladium-Catalyzed Asymmetric Allylic Alkylation: This method is a powerful tool for forming C-C bonds and creating stereogenic centers.[7] The reaction proceeds through a π-allylpalladium intermediate, which is then attacked by a nucleophile.[7]

  • Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: A recently developed strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine-1(2H)-carboxylates to generate 3-substituted tetrahydropyridines with high enantioselectivity.[9] Subsequent reduction affords the desired enantioenriched 3-substituted piperidines.

  • Iron-Catalyzed Cross-Electrophile Coupling: To overcome challenges like β-hydride elimination in traditional cross-coupling, iron-catalyzed cross-electrophile coupling of tertiary bromides and primary alkyl electrophiles has emerged as a valuable technique for forming all-carbon quaternary centers via a biomimetic SH2 mechanism.[8]

Applications in Drug Discovery: Case Studies

The utility of quaternary piperidine building blocks is best illustrated through their successful incorporation into drug candidates. These scaffolds are frequently found in molecules targeting a wide array of diseases.[5][16][17] For instance, derivatives of 3-alkyl-3-arylpiperidine form the core structure of several biologically active compounds.[14] The conformational rigidity and precise vectoral display of functional groups afforded by the quaternary center are often key to achieving the desired pharmacological profile.

Conclusion and Future Outlook

Quaternary carbon piperidine building blocks are indispensable tools in modern drug discovery. The synthetic methodologies outlined in this guide provide a robust toolkit for accessing these structurally complex and valuable motifs. As our understanding of asymmetric catalysis and reaction mechanisms deepens, we can anticipate the development of even more efficient, selective, and sustainable methods for their construction. The continued exploration of the chemical space defined by these three-dimensional scaffolds holds immense promise for the discovery of novel therapeutics with superior efficacy and safety profiles.

References

  • Le Roch, M., Gouault, N., Renault, J., Argouarch, G., Roisnel, T., Banik, S., Subba Reddy, B. V., & Lalli, C. (2025). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. [Link]

  • Movassaghi, M., & Hunt, D. K. (2011). Regio- and Stereoselective 1,2-Dihydropyridine Alkylation/Addition Sequence for the Synthesis of Piperidines with Quaternary Centers. PMC. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Le Roch, M., Gouault, N., Renault, J., Argouarch, G., Roisnel, T., Banik, S., Subba Reddy, B. V., & Lalli, C. (2025). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. [Link]

  • Chowdhury, S., Mao, J., Martynow, J., Zhao, H., Duffy, E., Wu, Y., Thakur, V., Sirasani, G., Tang, Y., & Collin, F. (2021). Memory of Chirality in the Asymmetric Synthesis of Piperidines with Vicinal Stereocenters by Intramolecular Sn2′ Reaction. ResearchGate. [Link]

  • (n.d.). Catalytic strategies for the construction of chiral quaternary carbon center. ResearchGate. [Link]

  • Billon-Souquet, F., Martens, T., & Royer, J. (1999). Asymmetric synthesis of polyfunctionalized piperidines: substitution at the C-4 position. Tetrahedron Letters, 40(19), 3731–3734. [Link]

  • Inukai, T., Kano, T., & Maruoka, K. (2019). Construction of a Quaternary Carbon Center by Catalytic Asymmetric Alkylation of 3-Arylpiperidin-2-ones Under Phase-Transfer Conditions. ResearchGate. [Link]

  • Inukai, T., Kano, T., & Maruoka, K. (2019). Construction of Quaternary Carbon Center by Catalytic Asymmetric Alkylation of 3‐Arylpiperidin‐2‐ones Under Phase‐Transfer Conditions. Angewandte Chemie International Edition, 58(52), 18885-18889. [Link]

  • Reddemma, M., Ganga Supraja, K., Sree Lakshmi, E., Indhu priya, A., Harika, S., & Mayuri, P. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Dounay, A. B., & Overman, L. E. (2003). Catalytic Enantioselective Construction of Quaternary Stereocenters: Assembly of key building blocks for the synthesis of biologically active molecules. PMC. [Link]

  • Bäckvall, J. E., & Järvestam, A. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of Organic Chemistry, 71(24), 9125–9130. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • (2026, January 29). The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide. Dakota Pharm. [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • St. Denis, J. D., & Macmillan, D. W. C. (2024). Iron-Catalyzed Cross-Electrophile Coupling for the Formation of All-Carbon Quaternary Centers. Princeton University. [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 116893. [Link]

  • González-Linares, F., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Molecules, 28(7), 3236. [Link]

  • (2025, August 7). Synthesis and properties of quaternary ammonium salts on the basis of piperidine. ResearchGate. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7965-7975. [Link]

  • Oishi, T., & Ohtsuka, Y. (1998). Application of chiral building blocks to the synthesis of drugs. Yakugaku Zasshi, 118(4), 143-158. [Link]

Sources

The Strategic Incorporation of Gem-Disubstituted Piperidines in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, celebrated for its prevalence in both natural products and a multitude of FDA-approved therapeutics.[1][2] Its saturated, three-dimensional structure offers a distinct advantage over flat, aromatic systems by enabling more precise and complex interactions within biological targets.[1] This guide delves into a specific, and increasingly vital, subclass: gem-disubstituted piperidine intermediates. The introduction of a quaternary carbon center onto the piperidine ring imparts profound effects on a molecule's conformational rigidity, metabolic stability, and physicochemical properties. We will explore the causal relationships behind the strategic use of this motif, detail robust synthetic methodologies for its creation, and examine its application in the development of cutting-edge therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of gem-disubstituted piperidines in their discovery programs.

The Rationale for Gem-Disubstitution: Beyond Simple Scaffolding

The decision to incorporate a gem-disubstituted piperidine is a strategic one, aimed at overcoming common challenges in drug development such as poor metabolic stability and non-ideal pharmacokinetic profiles. The core advantages stem from the so-called "Thorpe-Ingold effect" or gem-dimethyl effect, which has well-documented consequences on molecular conformation and reactivity.[3]

Conformational Rigidity and Pre-organization

A single substituent on a piperidine ring can exist in either an axial or equatorial position, leading to a mixture of conformers. Gem-disubstitution, however, locks the ring into a more defined conformation.[4] This pre-organization can be critical for biological activity. By constraining the molecule's shape, the entropic penalty of binding to a target protein is reduced, which can lead to a significant increase in binding affinity and potency.[3] This conformational restriction allows for the precise projection of pharmacophoric elements into three-dimensional space to optimize interactions with a protein's binding pocket.[5]

Metabolic Stability

The piperidine ring, particularly at positions alpha to the nitrogen, is often susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes.[6] Introducing a gem-disubstituted center, especially with metabolically robust groups like methyl or fluoro, can effectively "shield" adjacent positions from enzymatic attack. This steric hindrance blocks common sites of metabolism, thereby increasing the compound's half-life and improving its overall pharmacokinetic profile.[7][8] For instance, spirocyclic piperidines are often employed to enhance metabolic stability.[7]

Modulation of Physicochemical Properties

The introduction of gem-disubstitution can fine-tune critical physicochemical properties. By increasing the fraction of sp³-hybridized carbons (Fsp³), a key metric in modern drug design, these scaffolds can improve aqueous solubility and reduce the likelihood of off-target effects often associated with flat, lipophilic molecules.[5] Spirocyclic piperidines, in particular, are noted for conferring superior physicochemical properties, including higher aqueous solubility.[5]

Key Synthetic Strategies for Gem-Disubstituted Piperidine Intermediates

The construction of the quaternary center on the piperidine ring requires specific and robust synthetic methodologies. The choice of strategy often depends on the desired substitution pattern (2,2-, 3,3-, or 4,4-) and the need for stereochemical control.

Synthesis of 3,3-Disubstituted Piperidines

The Bargellini Reaction: This classic multicomponent reaction is a powerful method for constructing 3,3-disubstituted piperidines. It involves the one-pot reaction of a protected 3-piperidinone with an alcohol (or other nucleophiles) and chloroform in the presence of a strong base.[9][10] This reaction efficiently assembles the gem-disubstituted core, which can then be further elaborated. This strategy was notably employed in the discovery of potent HDM2-p53 inhibitors.[9][11]

Enolate Dialkylation: A more traditional approach involves the sequential dialkylation of a lactam precursor. For instance, phenylglycinol-derived oxazolopiperidone lactams can be subjected to stereoselective enolate dialkylation, allowing for the controlled introduction of two different substituents at the 3-position.[12][13] The choice of the starting lactam's configuration and the order of substituent introduction are critical for achieving high stereoselectivity.[12]

Synthesis of 4,4-Disubstituted Piperidines

Dieckmann Condensation: 4-Piperidones are common precursors for 4,4-disubstituted piperidines. A classical route to 4-piperidones involves the addition of a primary amine to two equivalents of an alkyl acrylate, followed by an intramolecular Dieckmann condensation, hydrolysis, and decarboxylation.[14][15] The resulting 4-piperidone can then be functionalized at the 4-position.

Alkylation of Isonipecotate Derivatives: Ethyl isonipecotate (ethyl piperidine-4-carboxylate) serves as a versatile starting material. Alkylation at the 4-position, followed by transformations such as the Curtius rearrangement, can provide access to 4-amino-4-alkyl/aryl piperidine building blocks.[16] This approach has been successfully used to synthesize key intermediates for CCR5 antagonists.[16]

Synthesis of 2,2-Disubstituted Piperidines

Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA): This modern catalytic method provides an efficient route to enantioenriched 2,2-disubstituted piperidines.[17] The reaction constructs the chiral quaternary center with high stereocontrol, offering access to valuable building blocks for drug discovery programs.

Asymmetric Lithiation and Trapping: Chiral N-Boc protected piperidines can undergo diastereoselective lithiation at the 2-position, followed by trapping with an electrophile. This method allows for the stereocontrolled introduction of a second substituent at the alpha-carbon.[5][18]

Synthesis of Spirocyclic Piperidines

Ring-Closing Metathesis (RCM): RCM is a powerful tool for constructing spirocyclic systems. A diene precursor, often synthesized by attaching two alkenyl chains to a suitable scaffold, can undergo intramolecular cyclization using a ruthenium-based catalyst (e.g., Grubbs catalyst) to form the spiro-piperidine core.[12][19]

Radical Hydroarylation: Photoredox catalysis can be employed for the construction of spirocyclic piperidines from linear aryl halide precursors. This method involves the light-driven formation of an aryl radical, which then undergoes regioselective cyclization to afford complex spiropiperidines under mild conditions.

Applications in Drug Discovery: Case Studies

The strategic advantages of gem-disubstitution are best illustrated through their successful application in drug discovery programs targeting a range of diseases.

Case Study: HDM2-p53 Interaction Inhibitors

The interaction between HDM2 and the tumor suppressor p53 is a critical target in oncology. Small molecules that can block this protein-protein interaction (PPI) can restore p53 function and induce apoptosis in cancer cells. Researchers discovered a series of potent inhibitors based on a 3,3-disubstituted piperidine scaffold.[9][11]

  • Core Structure: The gem-disubstituted piperidine core was assembled efficiently using the Bargellini reaction.[9]

  • Role of Gem-Disubstitution: The rigid piperidine conformation was crucial for orienting the key pharmacophoric groups into the Phe19, Trp23, and Leu26 pockets of the HDM2 protein.[11] Computational studies highlighted the pivotal role of the piperidine ring conformation in achieving high binding affinity.[9]

  • Outcome: This research led to the discovery of orally bioavailable and efficacious HDM2-p53 inhibitors that demonstrated tumor regression in multiple human cancer xenograft models.[9]

Case Study: Neurokinin 1 (NK1) Receptor Antagonists

The NK1 receptor is a target for the treatment of depression, anxiety, and chemotherapy-induced nausea and vomiting. A novel class of high-affinity NK1 antagonists was developed based on a 4,4-disubstituted piperidine ring system.

  • Core Structure: These antagonists feature two distinct substituents at the 4-position of the piperidine ring.

  • Role of Gem-Disubstitution: The 4,4-disubstitution pattern allowed for the optimal positioning of a lipophilic benzyl ether side chain, which was found to be essential for high NK1 affinity. The rigid scaffold likely plays a key role in maintaining this optimal orientation for receptor binding.

  • Outcome: The structure-activity relationship studies led to the identification of potent and orally active NK1 antagonists with excellent in vivo profiles.

Other Therapeutic Areas
  • PARP Inhibitors: The structural rigidity and metabolic stability offered by gem-disubstituted piperidines have made them attractive scaffolds in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy.[20][21]

  • Kinase Inhibitors: The three-dimensional nature of these intermediates allows for the development of selective kinase inhibitors by enabling interactions that extend beyond the flat ATP-binding pocket.[22]

  • CNS Disorders: The ability to modulate physicochemical properties makes gem-disubstituted piperidines valuable in designing drugs that need to cross the blood-brain barrier for treating central nervous system (CNS) disorders.[20]

Experimental Protocols

Protocol: Synthesis of a 3,3-Disubstituted Piperidine Core via Bargellini Reaction

This protocol is adapted from the synthesis of key intermediates for HDM2-p53 inhibitors.[9]

Reaction: One-pot synthesis of a gem-disubstituted piperidine core.

Materials:

  • N-Boc-3-piperidinone

  • Desired alcohol (R₁-OH)

  • Chloroform (CHCl₃)

  • Sodium Hydroxide (NaOH)

  • Solvent (e.g., Dichloromethane - DCM)

Procedure:

  • To a solution of N-Boc-3-piperidinone and the desired alcohol (R₁-OH) in a suitable solvent at 0 °C, add a solution of sodium hydroxide.

  • Add chloroform dropwise to the stirred solution, maintaining the temperature between 0-10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 3-alkoxy-3-carboxymethyl-piperidine intermediate.

Causality: The Bargellini reaction proceeds through the in-situ formation of a dichlorocarbene from chloroform and a strong base. This reacts with the piperidinone to form a reactive epoxide intermediate, which is then opened by the alcohol nucleophile to generate the quaternary center.[10] Careful temperature control is crucial due to the exothermic nature of the reaction.

Protocol: Synthesis of a 4,4-Disubstituted Piperidine Precursor via Dieckmann Condensation

This protocol outlines a general approach to a 4-piperidone core, a precursor to 4,4-disubstituted systems.[14]

Reaction: Intramolecular cyclization of a diester to form a β-keto ester.

Materials:

  • N-substituted bis(2-carboxyethyl)amine diester

  • Strong base (e.g., Sodium ethoxide, Potassium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene, THF)

  • Acid for workup (e.g., aqueous HCl)

Procedure:

  • Dissolve the diester precursor in an anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the strong base portion-wise or as a solution in the same solvent, maintaining the temperature as required for the specific base (e.-g., reflux for sodium ethoxide in toluene).

  • Stir the reaction mixture for several hours until the cyclization is complete (monitor by TLC).

  • Cool the reaction mixture and carefully quench by adding it to a cold acidic aqueous solution.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting β-keto ester can be used directly or undergo subsequent hydrolysis and decarboxylation to yield the N-substituted 4-piperidone.

Causality: The strong base deprotonates the carbon alpha to one of the ester carbonyls, generating an enolate. This enolate then attacks the second ester carbonyl in an intramolecular fashion, leading to the formation of the six-membered ring and expulsion of an alkoxide.[15] The reaction is driven to completion by the deprotonation of the acidic proton between the two carbonyls in the product.

Data Presentation & Visualization

Table 1: Impact of Gem-Disubstitution on Physicochemical Properties
ScaffoldParent Compound LogPGem-Disubstituted Analog LogPFsp³Rationale for Change
Piperidine1.11.9 (4,4-dimethyl)1.0Increased lipophilicity due to methyl groups.
Spiro[4.5]decane3.62.9 (aza-spiro)>0.8Increased polarity and 3D character from N-heterocycle.
Phenylpiperidine3.22.5 (spiro-oxindole)>0.6Introduction of polar lactam reduces lipophilicity.

Note: LogP values are calculated estimates and serve for comparative purposes.

Diagrams

Synthetic_Workflow cluster_3_3_sub Synthesis of 3,3-Disubstituted Piperidines cluster_4_4_sub Synthesis of 4,4-Disubstituted Piperidines A1 N-Boc-3-Piperidinone B1 Bargellini Reaction (R-OH, CHCl3, NaOH) A1->B1 Step 1 C1 3,3-Disubstituted Piperidine Intermediate B1->C1 Step 2 A2 N-Substituted Diester B2 Dieckmann Condensation (Base) A2->B2 C2 4-Oxo-piperidine -3-carboxylate B2->C2 D2 Hydrolysis & Decarboxylation C2->D2 E2 4-Piperidone Precursor D2->E2 F2 Dialkylation or Other Functionalization E2->F2 G2 4,4-Disubstituted Piperidine F2->G2

Caption: Key synthetic workflows for 3,3- and 4,4-disubstituted piperidines.

Property_Modulation cluster_outcomes Improved Drug-like Properties Piperidine Monosubstituted Piperidine - Conformational Flexibility - Potential Metabolic Liability Gem_Di Gem-Disubstituted Piperidine + Conformational Rigidity + Metabolic Stability + Modulated Solubility/LogP + Increased Fsp³ Piperidine->Gem_Di Strategic Incorporation Potency Increased Potency & Selectivity Gem_Di->Potency PK Improved Pharmacokinetics Gem_Di->PK IP Novel Chemical Space (IP) Gem_Di->IP

Caption: The impact of gem-disubstitution on molecular properties and drug discovery outcomes.

Conclusion and Future Outlook

Gem-disubstituted piperidine intermediates represent a powerful class of building blocks for modern drug discovery. Their ability to confer conformational rigidity, enhance metabolic stability, and fine-tune physicochemical properties provides medicinal chemists with a robust tool to address common liabilities in lead optimization. The synthetic methodologies to access these scaffolds, from classic multicomponent reactions to modern catalytic approaches, are becoming increasingly sophisticated and reliable, enabling the systematic exploration of this valuable chemical space. As drug discovery continues to tackle more challenging biological targets, such as protein-protein interactions, the strategic incorporation of three-dimensional, sp³-rich scaffolds like gem-disubstituted piperidines will undoubtedly play an even more critical role in the development of the next generation of therapeutics.

References

  • Waters, B. M. (2018). Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. [Link]

  • Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. (2025). Semantic Scholar. [Link]

  • Gonzalez-Lopez de Turiso, F., Sun, D., He, W., et al. (2016). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters, 7(2), 155-160. [Link]

  • Jones, S. P., Firth, J. D., Wheldon, M. C., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1620. [Link]

  • Gonzalez-Lopez de Turiso, F., Sun, D., He, W., et al. (2016). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters, 7(2), 155-160. [Link]

  • Amat, M., Lozano, O., Escolano, C., Molins, E., & Bosch, J. (2007). Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. The Journal of Organic Chemistry, 72(12), 4431-4439. [Link]

  • Tomar, R., Bhattacharya, D., & Babu, S. A. (2022). Direct Lactamization of β-Arylated δ-Aminopentanoic Acid Carboxamides: En Route to 4-aryl-2-Piperidones, Piperidines, Antituberculosis Molecule Q203 (Telacebec) and its Analogues. ResearchGate. [Link]

  • Ten'kovtsev, A. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4945. [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. DTIC. [Link]

  • He, L., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3749-3752. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Amat, M., et al. (2007). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. OUCI. [Link]

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation. Organic Reactions. [Link]

  • kyanite. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board. [Link]

  • Sun, A. W., Hess, S. N., & Stoltz, B. M. (2019). Existing approaches for gem-disubstituted piperazines and piperazinones. ResearchGate. [Link]

  • Anderson, K. W., & Martin, S. F. (2003). Brønsted acid-catalyzed intramolecular hydroamination of protected alkenylamines. Synthesis of pyrrolidines and piperidines. Organic Letters, 5(16), 2813-2815. [Link]

  • Foley, D. A., & O'Brien, P. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Smith, C. M., & Roizen, J. L. (2020). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 16, 285-296. [Link]

  • Serafini, M., Murgia, I., Giustiniano, M., & Tron, G. C. (2021). The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications. Molecules, 26(2), 464. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane from D-Lysine and D-Ornithine. (n.d.). ResearchGate. [Link]

  • Rowles, I., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Organic & Biomolecular Chemistry, 18(28), 5359-5363. [Link]

  • Preparation of ( R )‐3‐aminopiperidine by resolution with optically active cyclic phosphoric acids. (n.d.). ResearchGate. [Link]

  • Tice, C. M. (2021). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia. [Link]

  • Intramolecular metalloamination of N,N-dimethylhydrazinoalkenes: a versatile method to access functionalized piperidines and pyrrolidines. (n.d.). Semantic Scholar. [Link]

  • Słoczyńska, K., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 288, 116514. [Link]

  • Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. (n.d.).
  • Sharma, A., et al. (2018). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 61(17), 7676-7697. [Link]

  • Xiao, D., et al. (2013). Conformation of gem-disubstituted alkylarylpiperidines and their implication in design and synthesis of a conformationally-rigidified NK1 antagonist. OUCI. [Link]

  • El-Masry, G. H., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 87, 223-234. [Link]

  • Al-Salahi, R., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2437972. [Link]

  • Sun, A. W., et al. (2019). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 10(3), 788-792. [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. [Link]

  • Salmaso, V., et al. (2021). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Molecules, 26(11), 3326. [Link]

  • Katneni, K., et al. (2016). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Medicinal Chemistry, 12(5), 457-466. [Link]

  • [Co(TPP)]-Catalyzed Formation of Substituted Piperidines. (n.d.). ChemRxiv. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1620. [Link]

  • Influence of piperidine ring on stability and reactivity of piperine. (n.d.). ResearchGate. [Link]

  • Hunt, J. A., et al. (2009). Disubstituted pyrimidines as Lck inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(18), 5440-5443. [Link]

  • Davulcu, A. K., et al. (2017). CuH-Catalyzed Regioselective Intramolecular Hydroamination for the Synthesis of Alkyl-Substituted Chiral Aziridines. Journal of the American Chemical Society, 139(38), 13241-13244. [Link]

  • Chen, Y., et al. (2022). Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone. European Journal of Medicinal Chemistry, 241, 114631. [Link]

Sources

The Piperidine Anchor: Engineering Privileged Scaffolds for GPCR Ligand Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is arguably the most versatile "privileged structure" in G-Protein Coupled Receptor (GPCR) medicinal chemistry. Found in over 12,000 biologically active compounds and a significant percentage of FDA-approved CNS drugs, it serves not merely as a linker, but as a critical pharmacophoric anchor.

This technical guide dissects the structural and synthetic logic required to deploy piperidine scaffolds effectively. We move beyond basic definitions to explore the Asp3.32 salt-bridge mechanic , conformational restriction via spiro-cyclization , and modular library synthesis . This content is designed for medicinal chemists seeking to optimize hit-to-lead campaigns for aminergic and peptide-binding GPCRs.

The Pharmacophore: Structural Basis of Privilege[1][2]

The ubiquity of piperidine in GPCR ligands (e.g., Fentanyl, Haloperidol, Donepezil) is not accidental. It is driven by the conserved architecture of the Class A GPCR transmembrane (TM) bundle.

The Asp3.32 Anchor

In aminergic GPCRs (Dopamine, Serotonin, Histamine, Opioid), a conserved aspartic acid residue at position 3.32 (Ballesteros-Weinstein numbering) in TM3 acts as the primary recognition site.

  • Mechanism: The basic nitrogen of the piperidine ring (

    
    ) is protonated at physiological pH.
    
  • Interaction: This cation forms a strong ionic bond (salt bridge) with the carboxylate anion of Asp3.32.

  • Causality: This interaction anchors the ligand in the orthosteric pocket, allowing substituents at the C4 position to probe the hydrophobic "message" domain (often engaging Trp6.48) and N-substituents to reach the extracellular "address" domain.

Visualization: The Orthosteric Interaction Map

The following diagram illustrates the canonical binding mode of a 4-phenylpiperidine ligand within a D2-like receptor pocket.

GPCR_Interaction cluster_ligand Ligand Core Asp332 Asp3.32 (TM3) Anionic Anchor PipN Piperidine Nitrogen (Protonated) PipN->Asp332 Ionic Salt Bridge (Critical Anchor) C4_Aryl C4-Aryl Moiety PipN->C4_Aryl Scaffold Link Trp648 Trp6.48 (TM6) Rotamer Switch PhePocket Hydrophobic Cage (TM5/TM6) C4_Aryl->Trp648 Edge-to-Face Pi-Stacking C4_Aryl->PhePocket Van der Waals

Caption: Canonical binding interaction of a 4-substituted piperidine within an aminergic GPCR pocket. The Asp3.32-Nitrogen salt bridge is the thermodynamic anchor.

Strategic Scaffold Classification

Piperidine is not a monolith.[1][2][3][4][5] The substitution pattern dictates the vector of the substituents and the receptor subtype selectivity.

Scaffold ClassKey Structural FeaturePrimary GPCR TargetsRepresentative Drugs
4-Phenylpiperidine Aryl group at C4; flexible "tail" at N1.Opioid (

), NMDA, NK1
Fentanyl, Meperidine
4-Aminopiperidine Nitrogen at C4 allows H-bond donation/acceptance.5-HT

, D2, CCR5
Pimavanserin, Astemizole
Spiro-piperidine Quaternary carbon at C4; locks conformation.CGRP, Sigma-1, NociceptinUVM147, Fluspirilene
Benzoylpiperidine Ketone linker provides rigidity and H-bond acceptor.5-HT

, 5-HT

Ketanserin, Volinanserin
The Case for Spiro-Cycles

Recent trends favor spiro-piperidines (e.g., spiro[isobenzofuran-1,4'-piperidine]).

  • Entropy: By locking the conformation, the entropic penalty upon binding is reduced (

    
    ).
    
  • IP Space: Spiro-cycles often break out of crowded patent landscapes dominated by simple 4-phenylpiperidines.

  • Metabolic Stability: Quaternary carbons block metabolic oxidation at the labile C4 position.

Synthetic Protocol: Modular Assembly of 4-Arylpiperidines

While spiro-synthesis is elegant, the Suzuki-Miyaura coupling of enol triflates remains the most robust method for generating diverse libraries of 4-arylpiperidines for SAR (Structure-Activity Relationship) exploration.

Experimental Workflow

Objective: Synthesize a library of 4-aryl-1-benzylpiperidines to probe the hydrophobic pocket.

Reagents:

  • Scaffold: N-Boc-4-piperidone

  • Activation: LiHMDS, PhNTf

    
     (N-phenyl-bis(trifluoromethanesulfonimide))
    
  • Coupling: Aryl boronic acids, Pd(dppf)Cl

    
    , K
    
    
    
    CO
    
    

Step-by-Step Protocol:

  • Enol Triflate Formation (The Activation):

    • Cool a solution of N-Boc-4-piperidone (1.0 equiv) in dry THF to -78°C under Argon.

    • Add LiHMDS (1.1 equiv) dropwise. Rationale: Kinetic deprotonation prevents self-condensation.

    • Stir for 30 mins, then add PhNTf

      
       (1.05 equiv) in THF.
      
    • Warm to 0°C and quench with saturated NH

      
      Cl.
      
    • Validation:

      
      H NMR should show the disappearance of ketone 
      
      
      
      -protons and appearance of the vinyl proton (~5.7 ppm).
  • Suzuki Coupling (The Diversification):

    • Dissolve the enol triflate (1.0 equiv) and Aryl-B(OH)

      
       (1.2 equiv) in 1,4-dioxane/H
      
      
      
      O (4:1).
    • Add K

      
      CO
      
      
      
      (3.0 equiv). Degas with Argon for 10 mins. Rationale: Oxygen poisons the Pd(0) catalyst.
    • Add Pd(dppf)Cl

      
       (5 mol%). Heat to 80°C for 4-12 hours.
      
    • Workup: Filter through Celite, extract with EtOAc.

  • Hydrogenation & Deprotection (The Finish):

    • To obtain the saturated piperidine: Hydrogenate (H

      
      , Pd/C) in MeOH.
      
    • Remove Boc group with TFA/DCM (1:4).

    • Final Form: Isolate as the HCl or fumarate salt for biological testing stability.

Synthetic Logic Flow

This workflow allows for "late-stage diversification" at the C4 position.

Synthesis_Workflow Step1 N-Boc-4-Piperidone Step2 Enol Triflate (Activated Core) Step1->Step2 LiHMDS, PhNTf2 (-78°C) Step3 Suzuki Coupling (Library Generation) Step2->Step3 Ar-B(OH)2, Pd Cat. (Diversity Point) Step4 Reduction & Deprotection (Final Ligand) Step3->Step4 1. H2, Pd/C 2. TFA

Caption: Modular workflow for 4-arylpiperidine synthesis. Step 3 is the primary diversity-generating step.

Advanced Medicinal Chemistry: Bitopic Ligands

Once a high-affinity piperidine core is established (targeting the orthosteric site), the next step in lead optimization is often the conversion into a Bitopic Ligand .

The Concept

GPCRs possess an "entryway" or vestibule (allosteric site) that is less conserved than the orthosteric site.

  • Strategy: Attach a linker to the piperidine nitrogen.

  • Goal: The piperidine binds Asp3.32 (Orthosteric), while the linker extends to the vestibule to engage secondary residues.

  • Outcome: Increases subtype selectivity (e.g., D3 vs D2 selectivity) and residence time.

Example: CCR5 Antagonists

In the development of Maraviroc (CCR5 antagonist), the tropane/piperidine core anchors the molecule, while the amide-linked aryl group interacts with the extracellular loops, preventing HIV entry.

References

  • Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists." Journal of Medicinal Chemistry. Link

  • Ballesteros, J. A., & Weinstein, H. (1995). "Integrated methods for the construction of three-dimensional models and computational probing of structure-function relations in G protein-coupled receptors." Methods in Neurosciences. Link

  • Welsch, M. E., et al. (2010). "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology. Link

  • Michino, M., et al. (2015). "Structural insights into GPCR signaling activated by peptide ligands." Nature Reviews Drug Discovery. Link

  • Meyer, M. D. (2019). "The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines." Journal of Medicinal Chemistry. Link

  • Zeitler, K., & MacMillan, D. W. (2016). "Synthesis of Spirocyclic Piperidines by Radical Hydroarylation." Nature Chemistry. Link

Sources

Troubleshooting & Optimization

Troubleshooting incomplete reduction of hindered piperidine esters

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Ticket: #4492-HPE (Incomplete Reduction of Hindered Piperidine Esters)

Executive Summary: Why This Reaction Fails

Reducing hindered piperidine esters is deceptively difficult because you are fighting a war on two fronts: Thermodynamics (Coordination) and Kinetics (Sterics) .[1]

  • The Nitrogen Trap (Thermodynamic): The basic nitrogen lone pair in the piperidine ring is a "hydride sink." It rapidly coordinates with Lewis acidic reducing agents (like

    
     or 
    
    
    
    ), forming a stable complex.[1] This effectively removes active hydride from the solution before it can attack the ester.
  • The Steric Wall (Kinetic): If the ester is hindered (e.g., adjacent to a quaternary carbon or the piperidine ring itself is substituted), the trajectory for the nucleophilic hydride attack (Burgi-Dunitz angle) is blocked.

  • The Workup Mirage: Often, the reduction did work, but the resulting amino-alcohol is trapped in a stable aluminate complex or lost in an emulsion during aqueous workup.

Diagnostic Workflow

Before adding more reagent, diagnose the specific failure mode using this logic tree.

DiagnosticFlow Start Start: Incomplete Conversion CheckStoich 1. Check Stoichiometry Did you account for N-coordination? Start->CheckStoich CheckSterics 2. Check Sterics Is the ester α-substituted? CheckStoich->CheckSterics Yes (used >3 eq) Sol_Stoich Solution: Increase LAH to 4.0+ equivalents CheckStoich->Sol_Stoich No (used 1-2 eq) CheckWorkup 3. Check Workup Is product trapped in emulsion? CheckSterics->CheckWorkup No (Standard) Sol_Super Solution: Switch to LiEt3BH (Super-Hydride) CheckSterics->Sol_Super Yes (Very Hindered) Sol_Rochelle Solution: Rochelle's Salt Workup Protocol CheckWorkup->Sol_Rochelle Yes (Sticky Gel)

Figure 1: Decision matrix for troubleshooting incomplete reductions. Blue path addresses coordination; Yellow addresses kinetics; Red addresses isolation.[1]

Technical Solutions & Protocols
Issue A: The Nitrogen "Hydride Sink"

Symptom: Reaction stalls at ~50% conversion regardless of time. Mechanism: Standard stoichiometry for ester reduction is 0.5-0.75 eq of


 (since 1 mole of LAH provides 4 hydrides).[1] However, the piperidine nitrogen coordinates with the aluminum species, quenching its reactivity or sequestering it.

Corrective Protocol: The "Saturation" Method

  • Reagent:

    
     (Lithium Aluminum Hydride).[1][2]
    
  • Stoichiometry: Use 3.0 to 4.0 equivalents relative to the ester. You must saturate the nitrogen lone pair and provide excess hydride for the carbonyl.

  • Solvent: THF (Reflux).[1][3] Diethyl ether often boils too low to overcome the activation energy of hindered substrates.

Issue B: Extreme Steric Hindrance

Symptom: Starting material remains even with excess LAH at reflux.[1] Mechanism: The carbonyl carbon is physically shielded.[1] The bulky aluminohydride anion cannot approach.[1]

Corrective Protocol: The "Super-Hydride" Switch


 (Super-Hydride) is the most powerful nucleophilic hydride available. It is less aggregated than LAH and often succeeds where LAH fails.[1]
ParameterStandard Protocol (LAH)High-Power Protocol (Super-Hydride)
Reagent


(1M in THF)
Eq. 3.0 - 4.02.5 - 3.0
Temp


Selectivity LowVery Low (Reduces almost everything)
Workup Fieser / RochelleOxidative (H2O2/NaOH) to remove Boron
Issue C: The "Missing Product" (Workup Failure)

Symptom: TLC shows conversion, but the isolated yield is <20%. The aqueous layer is milky or a gelatinous puck formed.[1] Mechanism: Amino-alcohols form incredibly stable "ate" complexes with aluminum salts.[1] Standard acid/base washes fail to break these bonds, trapping your product in the aqueous/solid phase.[1]

Corrective Protocol: The Rochelle's Salt Method This is the mandatory workup for amino-alcohol reductions. Tartrate binds aluminum more tightly than your amine does.[1]

  • Quench: Dilute reaction with ether/THF. Cool to

    
    .
    
  • Add: Slowly add Saturated Aqueous Sodium Potassium Tartrate (Rochelle's Salt) . Use 20 mL per gram of LAH used.[1]

  • The Critical Step: STIR VIGOROUSLY at room temperature.

    • Visual Cue: Do not stop until you see two distinct, clear layers (organic and aqueous).[1] This can take 1-4 hours.[1]

  • Separate: The aluminum is now sequestered in the aqueous layer.[1] Extract the aqueous layer 3x with DCM (amino alcohols love water; DCM pulls them out better than ether).[1]

Mechanistic Visualization

Understanding the coordination trap is vital for adjusting your stoichiometry.[1]

Mechanism cluster_0 The Trap cluster_1 The Fix Piperidine Piperidine Ester Complex Stable N-Al Complex Piperidine->Complex Lone pair coordination LAH AlH3 Species LAH->Complex Product Reduced Alcohol Complex->Product Requires Heat + Excess H- Excess Excess Hydride Excess->Product

Figure 2: The nitrogen lone pair coordinates with the aluminum species (The Trap), preventing hydride transfer. Excess reagent and heat are required to bypass this thermodynamic sink.

Frequently Asked Questions (FAQ)

Q: Can I use


 to avoid the aluminum mess? 
A:  generally, no. 

is too weak to reduce esters efficiently.[1] However,

(Lithium Borohydride) is a viable alternative.[1] It is soluble in ether/THF and stronger than the sodium salt.[1] It is particularly useful if you have other functional groups (like amides) you wish to preserve, as it is more chemoselective than LAH.[1]

Q: My product is water-soluble. How do I get it out of the Rochelle's solution? A: If your piperidine alcohol is small/polar, do not use water for the workup.

  • Alternative: Use the Glauber’s Salt method.[1][2][4] Add solid

    
     to the reaction mixture until the grey LAH turns into a white, granular solid.[2] Filter off the solids and wash with dry THF.[1] Evaporate the filtrate. This avoids an aqueous phase entirely.[1]
    

Q: I see the product on TLC, but it disappears after column chromatography. A: Amino-alcohols stick to silica gel.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent system.[1] This deactivates the acidic sites on the silica that would otherwise bind your amine.

References
  • Brown, H. C., & Krishnamurthy, S. (1976).[1][5] Lithium Triethylborohydride (Super-Hydride): A Superior Reagent for the Reduction of Hindered Esters.[6] Journal of Organic Chemistry.[1][3][7]

  • Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis.[1][3][6][8][9] (Standard reference for the Fieser Workup).

  • Seyden-Penne, J. (1997).[1] Reductions by the Alumino- and Borohydrides in Organic Synthesis.[1][3][6] Wiley-VCH.[1][7] (Definitive text on hydride selectivity and mechanisms).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanistic grounding for N-coordination issues). [1]

  • Chandra, T., & Zebrowski, J. P. (2024).[1] A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction.[1][4] ACS Chemical Health & Safety.[1][4] (Safety protocols for large scale LAH). [1]

Sources

Technical Support Center: Purification of (1-Benzyl-4-ethylpiperidin-4-yl)methanol Oil

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (1-Benzyl-4-ethylpiperidin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this valuable piperidine derivative. Our goal is to equip you with the knowledge to troubleshoot issues effectively and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying (1-Benzyl-4-ethylpiperidin-4-yl)methanol oil?

A1: (1-Benzyl-4-ethylpiperidin-4-yl)methanol is a tertiary amine and a primary alcohol, presenting a unique set of purification challenges. As an oil with a high boiling point, it is not always amenable to simple distillation.[1][2] Its basic nature, due to the piperidine nitrogen, can lead to strong interactions with silica gel, causing significant peak tailing during column chromatography.[3] Furthermore, common impurities from its synthesis—such as unreacted starting materials (e.g., 1-benzyl-4-piperidone) or byproducts—may have similar polarities, complicating separation.

Q2: How do I choose the best initial purification strategy for my crude oil?

A2: The optimal strategy depends on the scale of your reaction and the impurity profile.

  • For initial cleanup and removal of non-basic or acidic impurities: An acid-base extraction is a rapid and effective first step.[3]

  • For removing polar, non-volatile impurities: Flash column chromatography is the most common and versatile method.[4]

  • If the compound is thermally stable and the impurities have significantly different boiling points: Vacuum distillation can be a viable option for large-scale purification.[2][5]

  • If the compound can be induced to crystallize (often as a salt): Crystallization is an excellent method for achieving high purity.[6]

Troubleshooting Guide: Experimental Scenarios

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Scenario 1: Column Chromatography Issues

Q3: I'm running a silica gel column, but my product is smearing down the column and I'm seeing severe peak tailing on my TLC plates. What's happening?

A3: This is a classic issue when purifying basic compounds like piperidine derivatives on acidic silica gel.[3] The lone pair of electrons on the piperidine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface via hydrogen bonding and acid-base interactions. This causes some molecules of your product to "stick" to the stationary phase and elute much slower than the bulk, resulting in tailing.

Solution: To mitigate this, you need to deactivate the acidic sites on the silica. Add a small amount of a volatile base to your eluent system.

  • Recommended Additive: Add 0.5-2% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your mobile phase.[7]

  • Causality: The triethylamine is a stronger base than your product and will preferentially bind to the acidic sites on the silica, effectively "masking" them. This allows your (1-Benzyl-4-ethylpiperidin-4-yl)methanol to travel through the column with minimal unwanted interaction, resulting in sharper bands and symmetrical peaks.

Q4: My crude product is a dark yellow/brown oil, and even after chromatography, the purified fractions are still tinted yellow. How can I remove the color?

A4: A persistent yellow tint often indicates the presence of minor, highly conjugated impurities or oxidation products.[7] Piperidine derivatives can be susceptible to oxidation. While chromatography should remove most impurities, some may co-elute with your product.

Solutions:

  • Activated Carbon Treatment: Before chromatography, dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Add a small amount (1-2% w/w) of activated carbon and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of Celite® to remove the carbon, and then concentrate the filtrate. The activated carbon will adsorb many of the colored impurities.

  • Alternative Chromatography: If the impurity co-elutes on silica, consider using a different stationary phase. Alumina (basic or neutral) can be an excellent alternative for basic compounds and may offer different selectivity.

Scenario 2: Crystallization & Product Isolation Issues

Q5: My product is an oil, and I can't get it to crystallize. Are there any options?

A5: Directly crystallizing (1-Benzyl-4-ethylpiperidin-4-yl)methanol can be difficult. However, you can often induce crystallization by converting it into a salt. The introduction of ionic character and a rigid crystal lattice can significantly improve the chances of obtaining a solid.

Solution: Salt Formation

  • Dissolve your purified oil in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of an acid, such as hydrochloric acid (e.g., 2M HCl in diethyl ether) or oxalic acid in ethanol, dropwise while stirring.

  • The corresponding salt (hydrochloride or oxalate) will often precipitate out of the solution as a crystalline solid.

  • Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.[3] This salt can then be recrystallized to achieve very high purity.[6] If you need the free base, you can regenerate it by dissolving the salt in water, basifying with NaOH or K₂CO₃, and extracting with an organic solvent.[7]

Q6: After my aqueous workup and extraction, I'm struggling to remove all the water from my product oil. My NMR shows a significant water peak.

A6: Water can be a persistent impurity, especially if the compound has hygroscopic properties or forms hydrates.[8] Standard drying with magnesium or sodium sulfate may not be sufficient.

Solutions:

  • Azeotropic Removal: Dissolve the oil in a solvent that forms a low-boiling azeotrope with water, such as toluene. Concentrate the solution on a rotary evaporator. The toluene-water azeotrope will be removed, effectively drying the compound. Repeat this process 2-3 times for best results.

  • High Vacuum Drying: Place the oil in a suitable flask and dry it under high vacuum (using a vacuum pump, not just a water aspirator) for several hours, possibly with gentle heating if the compound is thermally stable.

Purification Method Selection

The choice of purification method is critical and depends on the scale, purity requirements, and nature of the impurities.

Purification TechniqueApplicability & Use CaseTypical PurityAdvantagesDisadvantages
Acid-Base Extraction Initial cleanup to separate the basic product from neutral or acidic impurities.[3]80-98%Simple, fast, scalable, and cost-effective.Does not remove other basic impurities.
Flash Chromatography Primary method for purifying research-scale quantities (<50 g). Effective for separating compounds with different polarities.[4]>98%High resolution, applicable to a wide range of impurities.Can be slow, requires significant solvent, potential for product loss on the column.
Vacuum Distillation Purification of large-scale, thermally stable liquids with different boiling points.[1][2]>97%Excellent for solvent removal and purification of high-boiling oils.Requires specialized equipment; not suitable for heat-sensitive compounds.[9]
Crystallization (as a salt) Final purification step to achieve very high purity for analytical standards or API-grade material.[6]>99.5%Can yield exceptionally pure material, removes isomers and closely related impurities.Product must be solid or form a stable crystalline salt; yield can be variable.
Workflow for Purification Method Selection

The following diagram outlines a logical workflow for selecting the appropriate purification strategy for (1-Benzyl-4-ethylpiperidin-4-yl)methanol.

PurificationWorkflow start Crude (1-Benzyl-4-ethylpiperidin-4-yl)methanol Oil extraction Perform Acid-Base Extraction? start->extraction chromatography Flash Column Chromatography (Silica + 1% Et3N) extraction->chromatography Yes (Removes neutral/acidic impurities) extraction->chromatography No (Impurity profile unknown) check_purity1 Purity > 98%? chromatography->check_purity1 check_purity2 Highest Purity Required? check_purity1->check_purity2 No final_product Pure Product check_purity1->final_product Yes distillation Consider Vacuum Distillation (For large scale & thermal stability) distillation->final_product crystallization Attempt Salt Formation & Recrystallization crystallization->final_product check_purity2->distillation No (Purity sufficient or large scale needed) check_purity2->crystallization Yes

Caption: Decision workflow for purifying (1-Benzyl-4-ethylpiperidin-4-yl)methanol.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a step-by-step guide for purifying (1-Benzyl-4-ethylpiperidin-4-yl)methanol using silica gel flash chromatography.

1. TLC Analysis and Eluent Selection:

  • Dissolve a small amount of the crude oil in dichloromethane.

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems. A good starting point is a mixture of ethyl acetate (EtOAc) and hexanes. If the product does not move, gradually add methanol (MeOH) to the EtOAc.

  • Key Insight: For basic compounds like this, add 1% triethylamine (Et₃N) to the developing solvent to prevent tailing.[7]

  • An optimal solvent system should give your product a Retention Factor (Rf) of approximately 0.25-0.35.

2. Column Packing:

  • Select an appropriately sized column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

  • Prepare a slurry of silica gel in your chosen eluent (e.g., Hexanes/EtOAc/Et₃N 50:50:1).

  • Pour the slurry into the column and use positive pressure (flash) to pack the bed firmly, ensuring no air bubbles are trapped.

3. Sample Loading:

  • Dissolve your crude oil in a minimal amount of dichloromethane or the eluent.

  • Alternatively, for less soluble oils, use a "dry loading" technique: dissolve the oil in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin eluting the sample through the column using your selected solvent system under positive pressure.[3]

  • Collect the eluate in a series of fractions (e.g., in test tubes or vials). The fraction size will depend on the column size.

5. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified (1-Benzyl-4-ethylpiperidin-4-yl)methanol oil.

References
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Sutong Technology. Pharmaceutical Distillation: Methods, Processes, and Applications. [Link]

  • BRANDTECH Scientific. Vacuum Distillation: Process, Applications & Pump Requirements. [Link]

  • Annamalai University. PHARMACEUTICS I - CHAPTER 11- DISTILLATION. [Link]

  • ACS Publications. (2018). Formation of Crystalline Hydrates by Nonionic Chaotropes and Kosmotropes: Case of Piperidine. Crystal Growth & Design. [Link]

  • IUCr Journals. (2004). Structures of piperazine, piperidine and morpholine. [Link]

  • Semantic Scholar. A Comprehensive Review of Distillation in the Pharmaceutical Industry. [Link]

  • Aovite. Top 5 Applications of Molecular Distillation in the Pharmaceutical Industry. [Link]

  • PubMed. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]

  • Autech. (2025). What are the key steps in the purification of pharmaceutical intermediates?. [Link]

  • The Pharma Master. Troubleshooting. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]

  • PMC. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

  • Matrix Fine Chemicals. (1-BENZYLPIPERIDIN-4-YL)METHANOL | CAS 67686-01-5. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • LCGC International. (2025). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • SIELC Technologies. (2018). 1-Benzyl-4-(phenylamino)piperidine-4-methanol. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • Phenomenex. Troubleshooting Guide. [Link]

  • RSC Publishing. Mild general synthesis of 4-substituted piperidines. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • DTIC. (2025). Piperidine Synthesis. [Link]

  • DTIC. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

  • Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Google Patents.

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Optimizing reaction temperature for piperidine C4-alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Piperidine C4-Alkylation Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary: The "C4 Challenge"

Direct C4-alkylation of saturated piperidines is chemically non-trivial due to the high stability of the C4(sp³)-H bond compared to the activated α-amino C2 position. In 95% of medicinal chemistry applications, "Piperidine C4-alkylation" is achieved via one of two routes:

  • The Indirect Route (Standard): C4-selective Minisci alkylation of a pyridine precursor, followed by ring reduction.

  • The Direct Route (Advanced): Transition-metal catalyzed C–H activation using specific directing groups (e.g., aminoquinolines).

Temperature plays a divergent role in these pathways: it drives radical kinetics in the indirect route but dictates catalyst stability and C–H insertion barriers in the direct route.

Module 1: Thermodynamic Control & Methodology Selection

Q: I am trying to directly alkylate N-Boc-piperidine at C4 using standard radical conditions, but I only see C2 products. Is my temperature too high? A: No, your temperature is likely not the issue—your substrate is.

  • The Science: In saturated amines, hydrogen atom transfer (HAT) is electronically governed to favor the α-position (C2) because the resulting α-amino radical is stabilized by the adjacent nitrogen lone pair (captodative effect). Temperature adjustment cannot overcome this inherent thermodynamic bias.

  • The Fix: You must switch strategies.

    • Option A: Use a Pyridine precursor.[1][2] The electron-deficient ring destabilizes the α-position (C2/C6) relative to C4 under radical nucleophilic attack (Minisci reaction).

    • Option B: If you must use piperidine, you need a Directing Group (DG) (e.g., 8-aminoquinoline) and a transition metal catalyst (Pd or Ru) that geometrically forces activation at the distal C4 position.

Q: How does temperature influence regioselectivity in the Minisci reaction (Pyridine route)? A: Temperature primarily affects yield and catalyst turnover , not regioselectivity.

  • C2 vs. C4 Selectivity: This is governed by sterics and electronics. If you run a Minisci reaction on unsubstituted pyridine at 25°C or 80°C, you will still get a mixture favoring C2/C4.

  • The "Temperature Knob":

    • < 40°C (Photoredox): Preserves catalyst lifetime but may suffer from slow radical generation rates.

    • 60–80°C (Thermal Ag/Persulfate): Increases radical flux but promotes decarboxylation of the alkyl source and polymerization of the substrate.

Module 2: Troubleshooting the Minisci Route (Pyridine Precursor)

Q: My thermal Minisci reaction (AgNO₃/ (NH₄)₂S₂O₈) at 80°C turns black immediately and yields are <20%. A: You are likely experiencing oxidative decomposition or "Silver Mirror" precipitation due to thermal runaway.

  • Diagnosis: At 80°C, persulfate decomposes rapidly, generating a high flux of sulfate radicals. If the substrate concentration is too low, these radicals oxidize the catalyst (Ag) or the product/substrate non-selectively (tarring).

  • Protocol Adjustment:

    • Lower Temp: Reduce to 50–60°C . This is the "sweet spot" for thermal Minisci.

    • Stepwise Addition: Do not add oxidant all at once. Syringe-pump the persulfate solution over 2 hours.

    • Switch to Photoredox: If thermal instability persists, use an Ir-photocatalyst at 25°C (Room Temp) .

Q: I am using a C2-blocking group to force C4 substitution, but the reaction stalls at 50% conversion. A: The blocking group (often bulky) creates steric hindrance that raises the activation energy for the radical addition.

  • The Fix:

    • Increase Temperature: Bump the reaction from 50°C to 65–70°C . The slight thermal boost helps the nucleophilic alkyl radical overcome the steric barrier of the blocking group.

    • Check Solubility: Ensure the blocking group hasn't made the substrate insoluble in your solvent system (often DCM/Water biphasic). If so, add TFA (Trifluoroacetic acid) to solubilize the pyridine as a salt.

Module 3: Troubleshooting Direct C–H Activation (Saturated Piperidine)

Q: I am using a Palladium catalyst with a directing group for direct C4-alkylation. The reaction works at 130°C but fails at 100°C. A: This is expected. Distal C(sp³)–H activation is kinetically demanding.

  • Mechanism: The Pd(II) must undergo a concerted metalation-deprotonation (CMD) pathway. The C4–H bond is unactivated (BDE ~96 kcal/mol).

  • The Temperature Cliff: Below a threshold (typically 110–120°C for Pd-catalyzed distal activation), the energy provided is insufficient to surmount the activation barrier for C–H insertion.

  • Warning: At >140°C, you risk Pd-black precipitation .

  • Recommendation: Maintain 120–130°C but add a ligand stabilizer (e.g., N-acetyl glycine) to protect the active Pd species at this high temperature.

Module 4: Experimental Protocol & Visualization
Workflow Visualization: Choosing the Right Path

PiperidineAlkylation Start Goal: C4-Alkyl Piperidine SubstrateCheck Starting Material? Start->SubstrateCheck RouteA Route A: Indirect (Pyridine Precursor) SubstrateCheck->RouteA Pyridine Available RouteB Route B: Direct (N-Protected Piperidine) SubstrateCheck->RouteB Saturated Only Minisci Minisci Reaction (Radical Addition) RouteA->Minisci DirectCH Pd-Catalyzed Directed C-H Activation RouteB->DirectCH TempA Temp: 50-60°C (Thermal) 25°C (Photoredox) Minisci->TempA TempB Temp: 110-130°C (High Energy Required) DirectCH->TempB Reduction Step 2: Hydrogenation (PtO2/H2) TempA->Reduction Result Target C4-Alkyl Piperidine TempB->Result Reduction->Result

Caption: Decision tree for C4-alkylation strategies. Route A (Green) is the standard industrial approach; Route B (Red) is for specialized applications.

Standard Protocol: Thermal Minisci C4-Alkylation (Pyridine Route)

This protocol is optimized for the synthesis of 4-alkylpyridines, which are then reduced to piperidines.

Reagents:

  • Substrate: Pyridine derivative (1.0 equiv)

  • Alkyl Source: Carboxylic Acid (2.0 equiv)

  • Catalyst: AgNO₃ (0.2 equiv)

  • Oxidant: (NH₄)₂S₂O₈ (2.0 equiv)

  • Solvent: DCM:Water (1:1 biphasic)

  • Acid: TFA (1.0 equiv) - Crucial for protonating the pyridine to direct nucleophilic attack.

Step-by-Step:

  • Preparation: Dissolve Pyridine (1 mmol) and Carboxylic Acid (2 mmol) in 5 mL DCM and 5 mL Water. Add TFA (1 mmol).

  • Catalyst Addition: Add AgNO₃ (0.2 mmol).

  • Temperature Set: Heat the biphasic mixture to 50°C (Internal temperature).

    • Note: Do not exceed 60°C initially.

  • Oxidant Feed: Dissolve (NH₄)₂S₂O₈ in 2 mL water. Add dropwise over 30 minutes .

    • Why? Slow addition prevents the "radical burst" that leads to polymerization.

  • Monitoring: Stir at 50°C for 2 hours. If conversion is low (<40%), raise temp to 65°C for 1 hour.

  • Workup: Basify with NaOH (aq) to pH >10, extract with DCM.

  • Reduction (Step 2): Hydrogenate the crude pyridine using PtO₂ (5 mol%) and H₂ (1 atm) in MeOH/HCl to obtain the piperidine.

Summary of Quantitative Data
ParameterThermal Minisci (Pyridine)Photoredox Minisci (Pyridine)Direct Pd-Catalyzed (Piperidine)
Optimal Temp 50–65°C20–30°C (RT)110–130°C
Key Risk (High Temp) Oxidant decomposition, tarringCatalyst bleaching, LED overheatingPd-black precipitation, ligand loss
Key Risk (Low Temp) No reaction (Activation Energy)Slow kineticsNo C–H insertion
C4 Selectivity Source Protonation/Blocking GroupsProtonation/Blocking GroupsDirecting Group Geometry
References
  • Minisci Reaction Mechanism & Selectivity

    • Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. Med. Chem. Commun.
  • Photoredox Alkylation of Heterocycles

    • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie Int. Ed.
  • Direct C–H Activation of Piperidines

    • He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J. Q. (2013). Palladium-catalyzed upper-rim C–H activation of phenylalanine and piperidine derivatives. J. Am. Chem. Soc.[1][3][4][5]

  • Regioselective Synthesis of C4-Alkylated Pyridines

    • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. J. Am. Chem. Soc.[1][3][4][5]

Sources

Technical Support Center: Crystallization of (1-Benzyl-4-ethylpiperidin-4-yl)methanol Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of (1-Benzyl-4-ethylpiperidin-4-yl)methanol salts. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of obtaining high-quality crystalline forms of this active pharmaceutical ingredient (API). As a tertiary amine, (1-Benzyl-4-ethylpiperidin-4-yl)methanol readily forms salts with various counter-ions, and controlling the solid-state form is paramount for ensuring desired physicochemical properties such as stability, solubility, and bioavailability.

This document moves beyond simple protocols to explain the causality behind experimental choices, providing you with the foundational knowledge to troubleshoot and optimize your crystallization processes effectively.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the development of a crystallization process for piperidine-derived salts.

Q1: What is the most critical first step when developing a crystallization process for a new salt of (1-Benzyl-4-ethylpiperidin-4-yl)methanol?

The foundational step is comprehensive solubility screening. The goal is to identify a solvent or solvent system where the compound exhibits high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This differential solubility is the primary driving force for crystallization.[1] Your screening should include a range of solvents with varying polarities (e.g., alcohols, ketones, esters, ethers, and hydrocarbons) to build a complete solubility profile. This data will inform your choice of crystallization method, whether it be cooling, anti-solvent, or evaporative techniques.

Q2: How does the choice of the acidic counter-ion (e.g., HCl, HBr, fumarate, succinate) influence the crystallization behavior?

The counter-ion is a critical variable that fundamentally alters the physicochemical properties of the resulting salt.[2] Different salts of the same parent molecule are considered distinct chemical entities in many regulatory contexts.[3][4] The choice of counter-ion impacts:

  • Crystallinity: Some salts are inherently more crystalline than others. For example, salts formed from rigid, symmetrical acids often yield highly ordered, stable crystal lattices.

  • Solubility: The salt's solubility profile will change dramatically with the counter-ion. A hydrochloride salt may be highly water-soluble, while a fumarate salt might be less so, offering different formulation possibilities.

  • Polymorphism: Different salts will exhibit unique polymorphic landscapes.[3][5] A comprehensive salt screening study is often necessary to identify the salt form with the most manageable polymorphic behavior and optimal properties for development.[2]

  • Hygroscopicity: The tendency to absorb atmospheric moisture is highly dependent on the salt form.[2]

Q3: What is "oiling out," and why is it a common problem with amine salts?

"Oiling out," or liquid-liquid phase separation (LLPS), occurs when the solute separates from the solution as a liquid phase (an oil or gum) rather than a solid crystalline phase.[6][7][8] This is particularly common with amine salts due to strong intermolecular forces and the potential for high supersaturation levels to be generated too quickly. The resulting oil is essentially a supersaturated solution of the compound in the solvent, which often traps impurities and may solidify into an amorphous mass or a poorly defined solid upon further cooling.[7][9] Controlling the rate of supersaturation is key to preventing this phenomenon.

Q4: What is polymorphism, and why is it a critical consideration in pharmaceutical development?

Polymorphism is the ability of a solid material to exist in two or more different crystal structures.[3][5] These different forms, or polymorphs, can have distinct physical properties, including melting point, solubility, dissolution rate, and stability.[5] In the pharmaceutical industry, controlling polymorphism is crucial because an unintended polymorphic transformation can alter the drug's efficacy and safety profile.[10] Regulatory agencies require thorough characterization and control of the polymorphic form of the API.[4]

Troubleshooting Guide: Common Crystallization Issues

This guide provides solutions to specific experimental challenges you may encounter.

Q: My compound has oiled out, forming a viscous liquid instead of crystals. What are the causes and how can I fix it?

A: This is one of the most frequent challenges. It indicates that the system has passed the solubility curve and entered a region of metastability where liquid-liquid phase separation is favored over solid nucleation.

Potential Causes:

  • Excessive Supersaturation: The solution has become too concentrated too quickly. This often happens with rapid cooling or fast anti-solvent addition.[6][11]

  • Inappropriate Solvent System: The polarity of the solvent may not be suitable for stabilizing the crystal lattice as it forms.[6]

  • Low Melting Point/Eutectic: The melting point of the salt may be depressed in the presence of the solvent, leading to the formation of a low-melting eutectic mixture.

Solutions:

  • Reduce the Rate of Supersaturation: Re-heat the solution until the oil dissolves completely. If necessary, add a small amount of the "good" solvent to ensure full dissolution. Then, cool the solution much more slowly (e.g., by placing it in an insulated container) or add the anti-solvent dropwise at a significantly reduced rate.[11]

  • Adjust the Solvent System: A more polar solvent might be needed to prevent oiling. For instance, if you are using ethyl acetate/heptane, try switching to isopropanol/heptane. The alcohol can form hydrogen bonds and better solvate the salt, preventing the separation of a compound-rich liquid phase.[6]

  • Seeding: Once the solution is cooled to a temperature just above the point where it previously oiled out (i.e., it is supersaturated but still a single phase), introduce a few seed crystals of the desired form. Seeding provides a template for crystallization to occur, bypassing the kinetic barrier for nucleation and directing the system towards the solid phase instead of the oil phase.[9]

G start Oiling Out Occurs reheat Re-heat to Homogeneous Solution start->reheat add_solvent Add more 'Good' Solvent? reheat->add_solvent add_solvent_yes Add 5-10% vol. Solvent add_solvent->add_solvent_yes Yes strategy Select Remediation Strategy add_solvent->strategy No add_solvent_yes->strategy slow_cool Strategy 1: Reduce Supersaturation Rate (Slow Cooling / Slow Anti-Solvent Addition) strategy->slow_cool change_solvent Strategy 2: Modify Solvent System (e.g., Increase Polarity) strategy->change_solvent seed Strategy 3: Introduce Seed Crystals at Low Supersaturation strategy->seed success Crystals Form Successfully slow_cool->success change_solvent->success seed->success

Caption: A decision-making workflow for troubleshooting "oiling out".

Q: My crystallization produces very fine needles or a powder, which is difficult to filter and dry. How can I obtain larger, more robust crystals?

A: The formation of fine needles indicates that the rate of nucleation significantly exceeds the rate of crystal growth. This is common when a high level of supersaturation is reached rapidly.

Potential Causes:

  • Rapid Cooling/Anti-Solvent Addition: As with oiling out, this is a primary cause.[11][]

  • High Initial Concentration: Starting with a solution that is too concentrated can lead to "crashing out."

  • Solvent Choice: Some solvents inherently favor needle-like morphology for certain compounds.

Solutions:

  • Decrease Supersaturation Level: Use a more dilute solution to begin with. This requires more solvent but ensures that the supersaturation builds more slowly upon cooling, giving crystals time to grow rather than just nucleate.[11]

  • Slow Down the Process: Employ a very slow cooling ramp (e.g., 1-5 °C per hour) or use vapor diffusion, which is an extremely slow method of introducing an anti-solvent.[13]

  • Temperature Cycling: After initial crystals have formed, gently cycle the temperature up and down by a few degrees. This process, known as Ostwald ripening, dissolves the smallest, most energetic crystals and allows their mass to deposit onto the larger, more stable crystals, leading to a narrower size distribution and larger overall particle size.[6]

  • Solvent System Optimization: Experiment with different solvent systems. A solvent that has a slightly higher solubility for the compound may slow down the nucleation process and encourage the growth of larger crystals.

Q: The yield of my crystallization is unacceptably low. What steps can I take to improve it?

A: Low yield is a common issue, often related to the inherent solubility of the salt in the chosen solvent system.

Potential Causes:

  • High Solubility at Low Temperature: The compound remains significantly soluble in the mother liquor even after cooling.[11]

  • Excess Solvent: Too much solvent was used to dissolve the compound initially.[11]

  • Incomplete Crystallization: The system may not have reached equilibrium, and more product could crystallize with additional time.

Solutions:

  • Optimize the Final Temperature: Cool the slurry to a lower temperature (e.g., 0 °C or -10 °C) before filtration, provided the solvent doesn't freeze. This will decrease the final solubility and increase the yield.

  • Use an Anti-Solvent: If you are performing a cooling crystallization from a single solvent, consider adding a miscible anti-solvent at the end of the cooling period to further decrease the compound's solubility and precipitate more material.[]

  • Concentrate the Mother Liquor: After filtering the first crop of crystals, take the filtrate (mother liquor) and evaporate a portion of the solvent. Upon cooling this more concentrated solution, a second crop of crystals can often be obtained. Be aware that this second crop may have a lower purity.

  • pH Adjustment: For salts, ensure the pH of the solution is optimal for minimizing solubility. The common ion effect can also be leveraged. For instance, when crystallizing a hydrochloride salt, ensuring the solvent is slightly acidic can sometimes suppress solubility.

Problem Primary Cause Recommended Solutions
Oiling Out / Gum Formation Excessive supersaturation rateRe-heat and cool slower; use a more polar solvent; use seed crystals.[6][9][11]
Fine Needles / Powder Nucleation rate >> Growth rateUse a more dilute solution; slow down cooling/anti-solvent addition; try temperature cycling.[6][11]
Low Crystalline Yield High final solubility in mother liquorCool to a lower temperature; add an anti-solvent; concentrate the mother liquor for a second crop.[11]
No Crystals Form Insufficient supersaturationEvaporate some solvent; cool to a lower temperature; add an anti-solvent; induce crystallization by scratching or seeding.[14]
Experimental Protocols & Methodologies

Protocol 1: Cooling Crystallization from a Single Solvent System

This is often the simplest method if a suitable solvent is identified.

  • Solvent Selection: Identify a solvent in which (1-Benzyl-4-ethylpiperidin-4-yl)methanol salt has high solubility near the solvent's boiling point and low solubility at room temperature or below. Alcohols like ethanol or isopropanol are common starting points.[1]

  • Dissolution: In an appropriately sized flask, add the crude solid material. Add the minimum amount of hot solvent required to fully dissolve the solid with stirring at or near the boiling point.[14][15]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a rapid gravity filtration of the hot solution into a clean, pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[7][16]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. To promote larger crystals, the flask can be placed in an insulated container. Once at room temperature, the flask can be moved to an ice bath or refrigerator to maximize crystal formation.[14][15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of the cold crystallization solvent to rinse away any remaining mother liquor containing impurities.[15]

  • Drying: Dry the crystals under vacuum, preferably in a vacuum oven at a mild temperature, to remove all residual solvent.

Protocol 2: Anti-Solvent Crystallization

This method is useful when no single solvent provides the desired solubility profile.[]

  • Solvent System Selection: Identify a "good" solvent that readily dissolves the compound and a miscible "anti-solvent" in which the compound is poorly soluble.[16] Common pairs include methanol/diethyl ether, acetone/water, or ethyl acetate/heptane.

  • Dissolution: Dissolve the crude material in a minimal amount of the "good" solvent at room temperature or with gentle warming.

  • Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the stirred solution. Continue adding until the solution becomes persistently turbid (cloudy), which indicates the onset of nucleation.

  • Re-dissolution and Growth: Gently warm the turbid solution just until it becomes clear again. This dissolves the initial small nuclei.

  • Cooling and Crystallization: Allow the clear solution to cool slowly and undisturbed. As it cools, the solubility will decrease, and crystals will form in a more controlled manner.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol, using a cold mixture of the solvent/anti-solvent system for washing.

G cluster_prep Preparation cluster_crystallization Crystallization Method cluster_cooling Cooling Crystallization cluster_antisolvent Anti-Solvent Crystallization cluster_post Downstream Processing solubility 1. Solubility Screening dissolve 2. Dissolve API in 'Good' Solvent solubility->dissolve method Choose Method dissolve->method slow_cool 3a. Slow Cooling method->slow_cool Single Solvent add_anti 3b. Add Anti-Solvent Slowly method->add_anti Solvent/Anti-Solvent max_yield 4a. Cool to 0°C slow_cool->max_yield isolate 5. Isolate via Filtration max_yield->isolate equilibrate 4b. Equilibrate Slurry add_anti->equilibrate equilibrate->isolate wash 6. Wash with Cold Solvent isolate->wash dry 7. Dry Under Vacuum wash->dry characterize 8. Characterize Solid Form (XRD, DSC, TGA) dry->characterize

Caption: General experimental workflow for crystallization development.

Characterization of Crystalline Forms

Once you have obtained a solid product, it is essential to characterize it to confirm its identity, purity, and crystalline form.

  • Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying the crystalline form.[17][18] The resulting diffraction pattern is a unique "fingerprint" for a specific crystal lattice and can be used to distinguish between different polymorphs or to confirm that the material is crystalline rather than amorphous.[17]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and enthalpy of fusion and to detect solid-state phase transitions between polymorphs.[19]

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is used to identify the presence of bound solvent or water (solvates/hydrates) and to assess the thermal stability of the compound.[19]

  • Microscopy: Optical microscopy can quickly assess crystal habit (shape), size, and uniformity. Hot-stage microscopy allows for the visual observation of melting and other thermal events identified by DSC.[19]

A combination of these techniques provides a comprehensive understanding of the solid-state properties of your (1-Benzyl-4-ethylpiperidin-4-yl)methanol salt.[17][19][20][21]

References
  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
  • Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Applic
  • Analytical techniques for studying and characterizing polymorphs. Oxford Academic.
  • Technical Support Center: Purification of Piperidine Deriv
  • Various techniques for study of Crystal Properties. Slideshare.
  • CRYSTAL CHARACTERIZATION TECHNIQUES.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • Polymorphs, Salts, and Cocrystals: What's in a Name?. Crystal Growth & Design.
  • Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. U.S.
  • What are the different techniques to characterize chemical crystals?.
  • Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua.
  • Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering.
  • Pharmaceutical Salts Optimization of Solubility or Even More?.
  • Guide for crystalliz
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.
  • Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • Tank Crystallizer Troubleshooting: Common Issues and Solutions. Jinzong Machinery.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured... PMC.
  • How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment. Filter Dryer.
  • Forming oxalte salts of amines. Sciencemadness.org.
  • Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling.
  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Crystallis
  • Recrystallization.pdf. University of California, Berkeley.
  • First-principles and direct design approaches for the control of pharmaceutical crystalliz
  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separ
  • Overcoming Heat Stable Salts: Enhance Your Amine Tre
  • N-Benzyl-4-piperidone. Cayman Chemical.
  • How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.
  • Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. NIH.
  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen.
  • SOP: CRYSTALLIZ

Sources

Technical Support Center: Resolving Solubility Challenges of Lipophilic Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the solubility challenges frequently encountered with lipophilic piperidine intermediates. As a cornerstone in modern drug discovery, the piperidine scaffold's prevalence is undeniable; however, its lipophilic derivatives often present significant hurdles in formulation and experimental design due to poor aqueous solubility.[1] This guide is structured to provide researchers, medicinal chemists, and drug development professionals with actionable insights and systematic approaches to overcome these issues, moving from fundamental principles to advanced, practical solutions.

Our philosophy is grounded in explaining the "why" behind each experimental choice, ensuring that the protocols provided are not just a series of steps, but a self-validating system for robust and reproducible results.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding the solubility of piperidine intermediates.

Q1: What are the primary reasons for the poor solubility of some piperidine intermediates?

A1: While the parent piperidine ring is miscible with water due to its ability to form hydrogen bonds, its derivatives, especially those designed for specific biological targets, often exhibit poor solubility.[2] This is typically attributed to a combination of factors:

  • High Lipophilicity: The addition of nonpolar, bulky hydrophobic groups to the piperidine scaffold increases the molecule's lipophilicity (LogP), reducing its affinity for aqueous media.[3]

  • High Crystal Lattice Energy: Strong intermolecular forces in the solid state require a significant amount of energy to be overcome for the compound to dissolve.[2]

  • Low Polarity: The overall molecular structure may lack sufficient polar functional groups to interact favorably with water molecules.[2]

For a compound to be absorbed and exert a biological effect, it must first be in solution at the site of absorption, making solubility a critical parameter to address.[2]

Q2: How does pH fundamentally affect the solubility of my piperidine-containing compound?

A2: The nitrogen atom within the piperidine ring is basic, with a pKa of its conjugate acid typically around 11.2.[3][4] This makes the solubility of piperidine derivatives highly dependent on pH.

  • In Acidic Media (pH < pKa): The nitrogen atom becomes protonated, forming a positively charged piperidinium ion. This salt form is generally much more water-soluble than the neutral free base.[3]

  • In Neutral or Basic Media (pH > pKa): The compound exists predominantly in its neutral, non-ionized form, which is less soluble in water.[5] Therefore, creating a pH-solubility profile is a critical first step in characterizing your intermediate.

Q3: What are the most common initial strategies to enhance the solubility of a piperidine intermediate?

A3: The most direct initial approaches are:

  • pH Adjustment: Since most piperidine compounds are basic, preparing solutions in a mildly acidic vehicle (e.g., using hydrochloric acid or a citrate buffer at pH 3-4) can significantly increase solubility by forming a more soluble salt.[3]

  • Use of Co-solvents: Adding a water-miscible organic solvent such as ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can increase the solubility of a lipophilic compound by reducing the overall polarity of the solvent system.[6][7]

Q4: When should I consider more advanced solubility enhancement techniques?

A4: If simple pH adjustment and the use of co-solvents are insufficient for your required concentration, or if you need a solid form with improved dissolution for in vivo studies, it is time to explore advanced strategies. These include:

  • Complexation with Cyclodextrins: Useful for increasing the apparent solubility of a compound in solution for assays.[3]

  • Solid Dispersions: Excellent for improving the dissolution rate of a solid form for oral bioavailability studies.[2]

  • Salt Formation: A robust strategy to create a new solid form with intrinsically higher aqueous solubility.[8]

Troubleshooting Guides & Detailed Protocols

This section provides in-depth, step-by-step guidance for specific issues you may encounter during your experiments.

Issue 1: My piperidine intermediate precipitates when I dilute my DMSO stock into an aqueous buffer (e.g., PBS at pH 7.4).

This is a very common problem known as "solvent shock," where the compound, stable in a high concentration in an organic solvent, crashes out upon introduction to an aqueous environment where its solubility is low.

G start Precipitation Observed in Aqueous Buffer step1 Is a lower pH acceptable for the assay? start->step1 step2_yes Use a more acidic buffer (e.g., pH 5-6) step1->step2_yes Yes step2_no Can the final co-solvent concentration be increased? step1->step2_no No end Solution Achieved step2_yes->end step3_yes Increase final DMSO/Ethanol concentration (check assay tolerance, typically ≤1%) step2_no->step3_yes Yes step3_no Is the target concentration too high? step2_no->step3_no No step3_yes->end step4_yes Reduce the final concentration of the intermediate step3_no->step4_yes Yes step4_no Consider Advanced Techniques: - Cyclodextrin Complexation - Surfactant Solubilization step3_no->step4_no No step4_yes->end step4_no->end

  • Lower the pH (Most Effective Method): The solubility of a basic piperidine derivative can increase by orders of magnitude with a decrease in pH. If your experimental system allows, use a buffer with a lower pH (e.g., pH 6.0 or below).[5]

    Solvent SystempHApproximate Solubility (mg/mL)
    Deionized Water~7.0< 0.0001
    Phosphate-Buffered Saline (PBS)7.4< 0.0001
    0.01 M Hydrochloric Acid (HCl)2.01-10
    Data for 3-[(4-Methylphenyl)methyl]piperidine, adapted from BenchChem.[3]
  • Optimize Co-solvent Concentration: If you must work at a specific pH, increasing the percentage of the organic co-solvent from your stock solution can help maintain solubility. However, you must first determine the tolerance of your biological assay to the co-solvent, as concentrations above 1% can often interfere with cellular systems or protein function.[3]

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first dilute your DMSO stock into a buffer containing a higher percentage of a miscible organic co-solvent (e.g., 50% ethanol), and then perform the final dilution into your assay buffer. This gradual change in solvent polarity can prevent immediate precipitation.[3]

Issue 2: My solid-form piperidine intermediate has a very low dissolution rate for in vivo studies.

For oral drug delivery, a sufficient dissolution rate is critical for achieving adequate bioavailability. If your crystalline intermediate dissolves too slowly, advanced formulation strategies are necessary.

A solid dispersion involves dispersing the active pharmaceutical ingredient (API) in an inert carrier matrix at the solid state, often in an amorphous form.[7] This enhances solubility and dissolution by:

  • Reducing Particle Size: The drug is dispersed at a molecular level.[9]

  • Increasing Wettability: A hydrophilic carrier improves the wetting of the lipophilic drug particles.[9]

  • Amorphous State: The high-energy amorphous state has a higher apparent solubility than the stable crystalline form because no energy is required to break the crystal lattice.[9]

This protocol provides a general method for preparing a solid dispersion in a lab setting.

Materials:

  • Lipophilic piperidine intermediate (API)

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC))[10]

  • Volatile organic solvent (e.g., methanol, ethanol, dichloromethane)

Procedure:

  • Dissolution: Dissolve both the piperidine intermediate and the chosen polymer in a suitable volatile organic solvent. Ensure complete dissolution to achieve a clear solution. Sonication can aid this process.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure. The water bath temperature should be kept low to prevent degradation of the intermediate.

  • Drying: Continue evaporation until a solid film or mass is formed. Further dry the solid mass in a desiccator under vacuum for 24-48 hours to remove residual solvent.

  • Processing: Scrape the dried solid dispersion from the flask and gently grind it using a mortar and pestle to obtain a fine, uniform powder.

  • Characterization: Analyze the resulting solid dispersion using techniques like Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the API and Differential Scanning Calorimetry (DSC) to assess its physical stability.

G start API + Polymer step1 Dissolve in Volatile Solvent start->step1 step2 Rotary Evaporation (Reduced Pressure) step1->step2 step3 Vacuum Drying (24-48h) step2->step3 step4 Grind to Fine Powder step3->step4 end Amorphous Solid Dispersion step4->end

  • Problem: The solid dispersion recrystallizes over time.

    • Possible Cause: The drug loading in the polymer is too high, or the glass transition temperature (Tg) of the dispersion is too low.[2]

    • Solution: Reduce the drug-to-polymer ratio. Select a polymer with a higher Tg to reduce molecular mobility and prevent recrystallization.[2]

    • Possible Cause: Moisture absorption.

    • Solution: Store the solid dispersion under controlled humidity or in a desiccator. Moisture can act as a plasticizer, lowering the Tg.[2]

Issue 3: Simple pH adjustment is not sufficient, and I need a highly concentrated aqueous solution for my experiments.

When very high aqueous concentrations are required, forming an inclusion complex with a cyclodextrin is a powerful strategy.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate a lipophilic "guest" molecule, like a piperidine intermediate, forming a water-soluble inclusion complex.[3]

G cluster_0 Aqueous Environment cluster_1 CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) Complex Soluble Inclusion Complex CD->Complex Complexation Drug Lipophilic Piperidine Intermediate Drug->Complex Complexation

This protocol determines the stoichiometry and stability constant of the complex between your intermediate and a cyclodextrin, helping you choose the most effective one.

Materials:

  • Piperidine intermediate

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD))[2]

  • Aqueous buffer of the desired pH

  • Vials with screw caps

  • Shaking incubator

  • Syringe filters (0.45 µm)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin in your chosen buffer.

  • Addition of Intermediate: Add an excess amount of the piperidine intermediate to each cyclodextrin solution. The goal is to have undissolved solid remaining at equilibrium.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to reach equilibrium.

  • Sampling: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample from the supernatant of each vial and immediately filter it through a 0.45 µm syringe filter.

  • Quantification: Analyze the concentration of the dissolved piperidine intermediate in each filtered sample using a validated analytical method.

  • Analysis: Plot the concentration of the dissolved intermediate against the concentration of the cyclodextrin. The resulting phase solubility diagram will indicate the complex stoichiometry and allow for the calculation of the stability constant.

CompoundStability Constant (M⁻¹)Solubility Enhancement Factor
Piperine/β-Cyclodextrin (βCD)~100-
Piperine/Hydroxypropyl-β-CD (HPβCD)~200~2-fold higher stability constant vs. βCD
Piperine/Sulfobutyl-ether-β-CD (SBEβCD)~200~2-fold higher stability constant vs. βCD
Data for piperine, a piperidine-containing natural product, adapted from Ali et al. (2024).[3]

References

  • Crystal Pharmatech. (2024). Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes. [Link]

  • Gorska, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Hubert, M., et al. (2021). Preformulation study for the selection of a suitable polymer for the development of ellagic acid-based solid dispersion using hot melt extrusion. ORBi. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • Google Patents. (n.d.). ACID-ADDITION SALTS OF OPTICALLY ACTIVE PIPERIDINE COMPOUND AND PROCESS FOR PRODUCING THE SAME.
  • Zhu, Y., et al. (2025). Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. MDPI. [Link]

  • Upperton Pharma Solutions. (2024). API and OSD Processing Considerations when Spray Drying. [Link]

  • Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. [Link]

  • Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. [Link]

  • ResearchGate. (2020). The solid dispersion formed from API/polymer combination can be in one.... [Link]

  • Semantic Scholar. (2018). Solubility Enhancement Techniques: A Comparative Study. [Link]

  • Panacea Journal of Pharmacy and Pharmaceutical Sciences. (2015). comparative study of different approaches used for solubility enhancement of poorly water. [Link]

  • Couladis, M., et al. (1995). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. PubMed. [Link]

  • SciSpace. (2015). A review on solubility enhancement techniques. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]

  • Drug Hunter. (2025). Lowering lipophilicity by adding carbon? Trends in bridged saturated heterocycles. [Link]

  • Semantic Scholar. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. [Link]

  • Park, K. (2014). Thermodynamic Phase Behavior of API/Polymer Solid Dispersions. Kinam Park. [Link]

  • Solubility of Things. (n.d.). Piperidine. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • Sputore, L., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Zhang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • ResearchGate. (2025). Solvation of Piperidine in Nonaqueous Solvents. [Link]

  • Aston University. (2018). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]

  • CatSci. (2022). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. [Link]

  • ResearchGate. (2019). A few examples of piperidine‐based drugs and natural products.. [Link]

  • Myrgorodska, I., & Pohrebnyi, S. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]

  • Sharma, A., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

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Validation & Comparative

Reference Standards for 1-Benzyl-4-Ethylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of reference standards for 1-benzyl-4-ethylpiperidine and its functional derivatives. These compounds are critical intermediates and process impurities in the synthesis of piperidine-based pharmaceuticals, including Donepezil (Alzheimer’s therapeutics), Fentanyl analogs (opioid research), and Sigma receptor ligands .

Content Type: Technical Comparison Guide Audience: Pharmaceutical Scientists, QC Analysts, and Synthetic Chemists

Executive Summary: The Structural Context

1-Benzyl-4-ethylpiperidine (and its C4-substituted analogs like the 4-carboxylate or 4-carbonitrile) serves as a "structural gatekeeper" in drug development. In GMP environments, distinguishing between the target intermediate (often the 4-carboxylate ester) and the over-reduced impurity (the 4-ethyl alkane) is a critical quality attribute.

This guide compares available reference standard grades, outlines a self-validating qualification workflow, and provides a specific analytical protocol for resolving these lipophilic amines.

Comparative Analysis of Reference Standard Grades

In regulatory filings (IND/NDA), the choice of standard dictates data acceptance. The following table objectively compares the three primary tiers of standards available for this scaffold.

Table 1: Performance Matrix of Reference Standard Grades
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Primary Analytical Standard Tier 3: Research Grade / In-House
Applicability GMP Release Testing, ISO 17025/17034 labs.Routine QC, Method Development, Stability Studies.Early-stage R&D, structural confirmation.
Traceability Absolute . Traceable to SI units ( kg/mol ) via qNMR.High . Traceable to a CRM or Pharmacopeial standard.Low . Based on vendor's internal CoA only.
Assay Method Mass Balance (HPLC + TGA + KF + ROI) + qNMR.HPLC Area % (usually >98%) + 1H-NMR ID.HPLC Area % (often >95%).[1]
Uncertainty Explicitly calculated (e.g., 99.4% ± 0.3%).Not typically provided.Not provided.
Water/Solvent Quantified by Karl Fischer (KF) & GC-Headspace.Estimated or "Loss on Drying" (LOD).Often ignored; assumes anhydrous.
Cost Factor High (

)
Moderate (

)
Low ($)

Expert Insight: For 1-benzyl-4-ethylpiperidine specifically, CRMs are rare because it is often an impurity , not the drug substance. In this case, a Tier 2 standard characterized by qNMR (Quantitative NMR) is the "Gold Standard" alternative.

Critical Process Impurity Profiling

The "1-benzyl-4-ethylpiperidine" motif often arises as a de-functionalized impurity during the synthesis of more complex drugs.

The "Over-Reduction" Pathway

When synthesizing Ethyl 1-benzylpiperidine-4-carboxylate (a Donepezil intermediate), aggressive reduction conditions can strip the ester functionality, yielding the 4-ethyl impurity.

ImpurityPathway Start 1-Benzyl-4-piperidone Inter Enol Triflate / Vinyl Intermediate Start->Inter Activation Target Ethyl 1-benzylpiperidine-4-carboxylate (Target Intermediate) Inter->Target Pd-catalyzed Carbonylation Impurity 1-Benzyl-4-ethylpiperidine (Over-Reduced Impurity) Inter->Impurity Direct Hydrogenolysis Target->Impurity Over-Reduction (Side Reaction)

Figure 1: Origin of the 1-benzyl-4-ethylpiperidine impurity during the synthesis of piperidine carboxylates.[2][3]

Experimental Protocol: Self-Validating Analytical Method

To distinguish the 4-ethyl derivative from the 4-carboxylate or 4-cyano analogs, a high-pH HPLC method is superior to low-pH methods, which often result in peak tailing for these basic amines.

Method: High-pH Reverse Phase HPLC
  • Objective: Quantify 1-benzyl-4-ethylpiperidine impurity in bulk intermediate.

  • Validation: System Suitability requires Resolution (Rs) > 2.0 between the impurity and the main peak.

Reagents & Column
  • Column: Waters XBridge C18 or Agilent Zorbax Extend-C18 (150 mm x 4.6 mm, 3.5 µm). Reasoning: These columns withstand pH > 10.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.5 with NH4OH).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase BFlow Rate (mL/min)Comment
0.0301.0Initial hold for polar degradants.
15.0901.0Elution of lipophilic 4-ethyl impurity.
20.0901.0Wash column.
20.1301.0Re-equilibration.
Detection
  • UV: 215 nm (Detects the benzyl ring; low selectivity but universal).

  • MS (Optional): ESI Positive Mode.

    • Target Mass: [M+H]+ = 204.3 (for 1-benzyl-4-ethylpiperidine).

    • Differentiation: The 4-carboxylate will have [M+H]+ ~ 248.3.

Self-Validation Step: Inject a mixture of the Standard (1-benzyl-4-ethylpiperidine) and the Matrix (Ethyl 1-benzylpiperidine-4-carboxylate).

  • Pass Criteria: The 4-ethyl impurity must elute after the carboxylate due to higher lipophilicity (lack of polar ester group). If elution order is reversed, check Mobile Phase pH (it must be basic to suppress ionization of any free acids).

Qualification of an In-House Reference Standard

If a commercial CRM is unavailable, you must qualify an in-house standard. This workflow ensures "Trustworthiness" (Part 2 of requirements).

QualificationWorkflow Raw Crude Material (Synthesis/Purchase) Purify Purification (Distillation/Prep-HPLC) Raw->Purify ID Structural ID (1H-NMR, 13C-NMR, MS, IR) Purify->ID Purity Purity Assessment (HPLC-UV + GC-FID) ID->Purity Confirm Structure Purity->Purify If Purity < 98% Water Residuals (KF + ROI + Solvents) Purity->Water Calc Mass Balance Calculation Assay = (100% - Imp% - Water% - Res%) Water->Calc Release Release as Secondary Standard Calc->Release If Purity > 98.0%

Figure 2: Workflow for qualifying a primary analytical standard from crude material.

Step-by-Step Qualification Protocol
  • Structural Confirmation (ID):

    • 1H NMR (CDCl3): Look for the diagnostic triplet/quartet of the ethyl group at ~0.9 ppm and ~1.3 ppm, and the benzylic singlet at ~3.5 ppm.

    • Distinction: Ensure no peaks for methyl ester (~3.6 ppm singlet) are present.

  • Chromatographic Purity:

    • Run two orthogonal methods (e.g., HPLC-UV and GC-FID). The 4-ethyl derivative is volatile enough for GC, which provides a better check for non-chromophore impurities.

  • Mass Balance Calculation:

    
    
    Note: Do not rely solely on "Area %". You must subtract water and solvents.
    

References

  • International Conference on Harmonisation (ICH). "Q3A(R2): Impurities in New Drug Substances." ICH Guidelines. [Link]

  • European Pharmacopoeia (Ph. Eur.). "General Text 5.10: Control of Impurities in Substances for Pharmaceutical Use."[4] EDQM. [Link]

  • Sugimoto, H., et al. "Donepezil Hydrochloride: A New Acetylcholinesterase Inhibitor." Journal of Medicinal Chemistry, 1995. (Describes the benzyl-piperidine scaffold synthesis). [Link]

Sources

Technical Guide: IR Spectroscopy of Piperidine Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, piperidine derivatives are ubiquitous scaffolds. However, characterizing the hydroxylated variants—specifically distinguishing between 3-hydroxypiperidine and 4-hydroxypiperidine —presents a unique analytical challenge. Standard solid-state IR methods (ATR/KBr) often yield broad, unresolvable bands in the 3200–3500 cm⁻¹ region due to aggressive intermolecular hydrogen bonding networks.

This guide objectively compares the standard Solid-State ATR workflow against the high-performance Dilute Solution Phase protocol. We demonstrate that while ATR is sufficient for basic identification, the Solution Phase method is the necessary "Gold Standard" for structural elucidation, capable of resolving the subtle intramolecular hydrogen bonding (


) that distinguishes structural isomers.

Technical Background: The Vibrational Challenge

The piperidine ring introduces a secondary amine (


) and a hydroxyl group (

) into the same system. The vibrational physics of these groups are heavily influenced by their environment:
  • Intermolecular Bonding (Bulk Phase): In solid or neat liquid forms, piperidine molecules link together. The

    
     of one molecule bonds to the 
    
    
    
    or
    
    
    of another.[1] This creates a "continuum" of bond strengths, resulting in massive spectral broadening that masks specific structural features.
  • Intramolecular Bonding (Single Molecule):

    • 4-Hydroxypiperidine: The 1,4-distance is too great for the

      
       to bond with the ring nitrogen without extreme ring distortion. It exists primarily with a "Free 
      
      
      
      ".
    • 3-Hydroxypiperidine: The 1,3-relationship allows the

      
       (in the axial conformation) to donate a hydrogen bond to the ring nitrogen lone pair. This creates a stable 6-membered virtual ring, resulting in a distinct, red-shifted spectral peak.
      

Comparative Analysis: Solid State vs. Solution Phase

The following table summarizes the performance differences between the standard high-throughput method (ATR) and the structural investigation method (Solution Phase).

Table 1: Methodological Performance Comparison
FeatureMethod A: Solid State ATR (The Standard Alternative)Method B: Dilute Solution Phase (The High-Res Protocol)
Primary Utility Rapid QC, Raw Material IDStructural Elucidation, Isomer Differentiation
Sample Prep Time < 1 minute15–30 minutes
Spectral Resolution Low (Broad overlapping bands)High (Sharp, distinct peaks)
O-H / N-H Region Merged blob (3200–3400 cm⁻¹)Resolved Free OH, Bonded OH, and Free NH
H-Bond Detection Detects only bulk Intermolecular bondsDetects specific Intramolecular bonds
Isomer Specificity Poor (3-OH and 4-OH look nearly identical)Excellent (Distinguishable by bond shift)
Experimental Data: Peak Assignments

When analyzed using Method B (Dilute


 or 

), the spectral signatures diverge significantly.
Functional Group Mode4-Hydroxypiperidine (Wavenumber cm⁻¹)3-Hydroxypiperidine (Wavenumber cm⁻¹)
Free O-H Stretch 3620 – 3640 (Sharp)3640 (Weak/Sharp)
Intramolecular Bonded O-H Not Observed3520 – 3550 (Sharp, distinct)
Intermolecular Bonded O-H ~3350 (Broad, disappears on dilution)~3350 (Broad, disappears on dilution)
Free N-H Stretch 3300 – 33803300 – 3380

Critical Insight: The presence of the band at 3520–3550 cm⁻¹ that persists upon dilution is the diagnostic fingerprint of 3-hydroxypiperidine, confirming the intramolecular


 interaction [1, 2].

Visualization of Analytical Logic

The following diagram illustrates the decision matrix for selecting the correct spectroscopic approach and interpreting the resulting signal.

IR_Logic_Flow Start Start: Piperidine-OH Sample Goal Goal: Isomer/Structure ID? Start->Goal Method_ATR Method: Solid State ATR Goal->Method_ATR Quick QC Method_Sol Method: Dilute Solution (CCl4) Goal->Method_Sol R&D / Structure Result_ATR Result: Broad Band (3200-3400) Cannot distinguish 3-OH vs 4-OH Method_ATR->Result_ATR Dilution Step: Serial Dilution (0.1M -> 0.001M) Method_Sol->Dilution Check_Shift Check: Does Peak Shift/Vanish? Dilution->Check_Shift Inter Intermolecular H-Bond (Bulk aggregate) Check_Shift->Inter Band Disappears (Concentration Dependent) Intra Intramolecular H-Bond (Structural Feature) Check_Shift->Intra Band Persists (Concentration Independent) ID_4HP ID: 4-Hydroxypiperidine (Only Free OH ~3640) Inter->ID_4HP No persistent shifted band ID_3HP ID: 3-Hydroxypiperidine (Bonded OH ~3540 + Free OH) Intra->ID_3HP Persistent red-shifted band

Caption: Workflow for distinguishing piperidine isomers. Solution phase dilution is required to break intermolecular bonds and reveal the intramolecular diagnostic peaks.

Detailed Protocol: High-Resolution Dilution Study

To replicate the high-performance results, follow this self-validating protocol. This method ensures that any hydrogen bonding observed is intrinsic to the molecule (intramolecular) rather than an artifact of concentration (intermolecular).

Materials
  • Solvent: Carbon Tetrachloride (

    
    ) is preferred for its IR transparency in the OH region. Chloroform (
    
    
    
    ) is a viable alternative but has its own CH absorption bands. Note: Use spectral grade solvents dried over molecular sieves.
  • Cell: Infrasil or CaF₂ liquid cells with path lengths varying from 1 mm to 10 mm (to compensate for dilution).

Step-by-Step Methodology
  • Preparation of Stock Solution: Dissolve the piperidine derivative in the solvent to create a 0.1 M solution.

  • Baseline Scan (High Concentration): Acquire a spectrum. Expect to see a broad band centered around 3300–3400 cm⁻¹. This is the "bulk" signal.

  • Serial Dilution: Dilute the stock to 0.01 M and 0.001 M .

    • Crucial Step: As you dilute, increase the path length of your cell (e.g., from 0.1 mm to 1.0 mm to 10 mm) to maintain constant absorbance intensity for the solute peaks.

  • Data Acquisition & Overlay: Overlay the spectra normalized to the C-H stretch (approx. 2800–3000 cm⁻¹) which should remain constant.

  • Interpretation (The Validation Step):

    • Intermolecular Bands: The broad hump at ~3350 cm⁻¹ will decrease in relative intensity and eventually vanish at 0.001 M.

    • Free OH Bands: A sharp peak at ~3640 cm⁻¹ will grow or remain stable.

    • Intramolecular Bands (3-HP only): A sharp peak at ~3540 cm⁻¹ will remain constant in frequency and relative intensity relative to the free band, regardless of dilution.

References

  • NIST Mass Spectrometry Data Center. (2023). 4-Hydroxypiperidine Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2] National Institute of Standards and Technology.[2] [Link]

  • Kuhn, B., et al. (2010). Intramolecular Hydrogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextualizes the 1,3-amino alcohol shift). [Link]

  • Döring, C., et al. (2015).[1][3] Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm, 17, 5206-5214. (Discusses solid-state H-bonding networks). [Link]

  • PubChem. (2023). 3-Hydroxypiperidine Compound Summary. National Library of Medicine. [Link]

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A Comparative Guide to the Synthesis of Gem-Disubstituted Piperidines for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Gem-Disubstituted Piperidines in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast number of pharmaceuticals and natural products.[1][2] Its saturated, six-membered heterocyclic structure offers a versatile three-dimensional framework that can be tailored to interact with biological targets in a specific and potent manner. In recent years, there has been a significant shift towards exploring more complex and three-dimensional molecular architectures in drug design to access novel chemical space and improve pharmacological properties.[3][4] Within this paradigm, the gem-disubstituted piperidine motif has emerged as a particularly valuable structural element.

The introduction of a quaternary center on the piperidine ring imparts several desirable characteristics. It can enforce specific conformations, leading to enhanced binding affinity and selectivity for the target protein. Furthermore, the gem-disubstituted pattern can block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate.

A compelling example of the therapeutic potential of this scaffold is the discovery of 3,3-disubstituted piperidines as potent inhibitors of the HDM2-p53 protein-protein interaction, a critical pathway in cancer therapy.[5] This case underscores the power of the gem-disubstituted piperidine motif in generating novel drug candidates with significant clinical promise.

This guide provides a comparative analysis of key synthetic strategies for the construction of gem-disubstituted piperidines. We will delve into the mechanistic underpinnings, practical applications, and relative merits of each approach, offering researchers in drug development a comprehensive resource for the synthesis of this increasingly important class of molecules.

Key Synthetic Strategies for Gem-Disubstituted Piperidines

The synthesis of gem-disubstituted piperidines can be broadly categorized into several strategic approaches. This section will provide a detailed examination of four key methodologies: de novo ring construction via the Bargellini reaction, intramolecular cyclization strategies, ring-closing metathesis, and modern palladium-catalyzed approaches for the synthesis of chiral scaffolds.

De Novo Ring Construction: The Bargellini Multicomponent Reaction

The Bargellini reaction is a classic yet powerful multicomponent reaction that allows for the efficient, one-pot construction of highly substituted molecules.[6][7][8] For the synthesis of 3,3-disubstituted piperidines, this reaction typically involves the reaction of a 3-piperidinone with a suitable nucleophile and chloroform in the presence of a strong base.[5] This approach is particularly attractive for its operational simplicity and the ability to rapidly generate molecular complexity from readily available starting materials.

The reaction is believed to proceed through the formation of a dichlorocarbene intermediate from chloroform under basic conditions. This electrophilic species is then trapped by the enolate of the piperidinone. The resulting intermediate is then intercepted by the nucleophile, leading to the formation of the gem-disubstituted piperidine core.

Bargellini Reaction Mechanism 3-Piperidinone 3-Piperidinone Enolate Enolate 3-Piperidinone->Enolate Base Adduct Adduct Enolate->Adduct Dichlorocarbene Dichlorocarbene_Intermediate Dichlorocarbene Intermediate Dichlorocarbene_Intermediate->Adduct Final_Product 3,3-Disubstituted Piperidine Adduct->Final_Product Nucleophile Chloroform Chloroform Chloroform->Dichlorocarbene_Intermediate Base

Caption: A simplified mechanism of the Bargellini reaction for 3,3-disubstituted piperidines.

The following protocol is a representative example for the synthesis of a 3,3-disubstituted piperidine via the Bargellini reaction, adapted from the literature.[5]

  • Reaction Setup: To a solution of N-Boc-3-piperidinone (1.0 equiv) and a chosen alcohol nucleophile (1.2 equiv) in chloroform at 0 °C, add powdered sodium hydroxide (3.0 equiv) portion-wise.

  • Reaction Execution: Stir the reaction mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Purification: Quench the reaction with water and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3,3-disubstituted piperidine.

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a powerful and widely employed strategy for the construction of cyclic systems, including piperidines. By tethering the nucleophile and the electrophile within the same molecule, these reactions can proceed with high efficiency and often with excellent stereocontrol.

The intramolecular aza-Michael addition involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl or nitrile moiety within the same molecule to form the piperidine ring.[9][10][11] This method is highly versatile and has been successfully applied to the synthesis of a wide range of substituted piperidines, including enantioselective variants using organocatalysis.[12][13]

The reaction is typically initiated by the activation of the nitrogen nucleophile (e.g., by a base or an acid catalyst) or the Michael acceptor. The subsequent intramolecular cyclization then proceeds to form the six-membered ring. The stereochemical outcome of the reaction can often be controlled by the choice of catalyst and reaction conditions.

Intramolecular Aza-Michael Addition Acyclic_Precursor Acyclic Amino-Michael Acceptor Activated_Complex Activated Complex Acyclic_Precursor->Activated_Complex Catalyst Cyclization Intramolecular Cyclization Activated_Complex->Cyclization Piperidine_Product Substituted Piperidine Cyclization->Piperidine_Product

Caption: General workflow for the intramolecular aza-Michael addition.

The following is a representative protocol for an organocatalyzed enantioselective intramolecular aza-Michael addition.[12]

  • Reaction Setup: In a vial, dissolve the acyclic amino-enone precursor (1.0 equiv) in a suitable solvent such as toluene.

  • Catalyst Addition: Add the chiral organocatalyst (e.g., a derivative of 9-amino-9-deoxy-epi-hydroquinine, 0.1 equiv) and a co-catalyst such as trifluoroacetic acid (0.1 equiv).

  • Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent. Dry the combined organic layers, concentrate, and purify the residue by flash chromatography to yield the enantioenriched piperidine product.

The aza-Prins cyclization is a powerful C-C and C-N bond-forming reaction that has been adapted for the synthesis of gem-dihalopiperidines.[14][15] This method provides a unique entry into this class of compounds, which can serve as versatile intermediates for further functionalization.[14] The reaction typically involves the cyclization of a homoallylic amine with an aldehyde in the presence of a Lewis acid and a halide source.

The reaction is initiated by the formation of an iminium ion from the aldehyde and the amine. The pendant alkene then attacks the iminium ion in an intramolecular fashion, and the resulting carbocation is trapped by a halide ion to afford the mono-halogenated piperidine. A subsequent elimination and re-addition of a halide can lead to the gem-dihalogenated product.

Aza-Prins Cyclization Mechanism Homoallylic_Amine Homoallylic_Amine Iminium_Ion Iminium_Ion Homoallylic_Amine->Iminium_Ion Aldehyde Aldehyde Aldehyde->Iminium_Ion Lewis Acid Cyclization_Intermediate Cyclization Iminium_Ion->Cyclization_Intermediate Carbocation Carbocation Cyclization_Intermediate->Carbocation Gem_Dihalopiperidine Gem_Dihalopiperidine Carbocation->Gem_Dihalopiperidine Halide Source

Caption: A simplified mechanism of the aza-Prins cyclization for gem-dihalopiperidines.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has revolutionized the synthesis of cyclic molecules, and it is a powerful tool for the construction of piperidine rings.[16][17][18] For the synthesis of gem-disubstituted piperidines, this strategy involves the intramolecular cyclization of a diene precursor bearing the desired gem-disubstituents on the acyclic chain.[19] The choice of a suitable ruthenium-based catalyst is crucial for the success of the reaction.

The generally accepted Chauvin mechanism involves the formation of a metallacyclobutane intermediate from the reaction of the ruthenium catalyst with one of the terminal alkenes of the diene substrate. A series of [2+2] cycloaddition and cycloreversion steps then leads to the formation of the cyclic alkene and the regeneration of the catalyst.

Ring-Closing Metathesis Workflow Diene_Precursor Gem-Disubstituted Diene Precursor Metallacyclobutane Metallacyclobutane Intermediate Diene_Precursor->Metallacyclobutane Catalyst_Activation [Ru] Catalyst Catalyst_Activation->Metallacyclobutane Cyclic_Piperidine Unsaturated Piperidine Derivative Metallacyclobutane->Cyclic_Piperidine [2+2] Cycloreversion Cyclic_Piperidine->Diene_Precursor Catalyst Turnover

Caption: A conceptual workflow for the synthesis of piperidines via RCM.

The following is a general protocol for an RCM reaction to form a tetrahydropyridine, which can be subsequently reduced to the piperidine.[16]

  • Reaction Setup: Dissolve the N-protected gem-disubstituted diallylamine precursor (1.0 equiv) in a degassed solvent such as dichloromethane or toluene.

  • Catalyst Addition: Add a solution of a Grubbs-type ruthenium catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to reflux or stir at room temperature, monitoring the reaction by TLC or GC-MS. The reaction is driven by the release of ethylene gas.

  • Work-up and Purification: Upon completion, cool the reaction mixture and concentrate it under reduced pressure. Purify the residue by flash column chromatography to obtain the desired tetrahydropyridine product.

Palladium-Catalyzed Approaches to Chiral Gem-Disubstituted Scaffolds

Modern transition-metal catalysis offers powerful and elegant solutions for the asymmetric synthesis of complex molecules. In the context of gem-disubstituted nitrogen heterocycles, the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) has emerged as a particularly effective strategy for accessing chiral building blocks.[20][21][22][23][24][25] While often applied to the synthesis of piperazinones, the principles can be extended to the synthesis of chiral piperidine precursors.

The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the allylic substrate, forming a π-allyl palladium intermediate. Decarboxylation then occurs to generate a new π-allyl palladium species, which is subsequently attacked by a nucleophile in an enantioselective manner, controlled by the chiral ligand.

Pd-Catalyzed DAAA Mechanism Allylic_Substrate Allylic_Substrate Pi_Allyl_Complex π-Allyl Pd(II) Complex Allylic_Substrate->Pi_Allyl_Complex Pd(0)_Catalyst Pd(0)L* Pd(0)_Catalyst->Pi_Allyl_Complex Oxidative Addition Decarboxylation Decarboxylation Pi_Allyl_Complex->Decarboxylation Chiral_Product Enantioenriched Product Decarboxylation->Chiral_Product Nucleophilic Attack Chiral_Product->Pd(0)_Catalyst Reductive Elimination

Caption: A simplified catalytic cycle for the Palladium-catalyzed DAAA.

The following protocol is a representative example of a palladium-catalyzed DAAA reaction.[22]

  • Reaction Setup: In a glovebox, charge a reaction vial with the palladium catalyst precursor (e.g., Pd₂(dba)₃, 2 mol%) and the chiral ligand (e.g., a PHOX-type ligand, 4 mol%).

  • Reagent Addition: Add the allylic substrate (1.0 equiv) and a suitable solvent (e.g., toluene).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 40-60 °C) for the specified time, monitoring by chiral HPLC to determine conversion and enantiomeric excess.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture and purify the residue by flash column chromatography to isolate the enantioenriched product.

Comparative Analysis of Benchmarked Synthetic Routes

The choice of a synthetic route for a gem-disubstituted piperidine is a critical decision that depends on several factors, including the desired substitution pattern, the required stereochemistry, the availability of starting materials, and the scalability of the process. The following table provides a comparative summary of the benchmarked synthetic routes.

Synthetic StrategyPosition of Gem-DisubstitutionTypical YieldsStereocontrolKey AdvantagesKey LimitationsScalability
Bargellini Reaction 3,3-25-50%[5]AchiralOne-pot, high complexity gain, readily available starting materials.Moderate yields, limited to 3,3-disubstitution, harsh basic conditions.Moderate
Aza-Michael Addition Various60-95%Good to excellent diastereo- and enantioselectivity with organocatalysis.[12]Mild conditions, good functional group tolerance, access to chiral products.Requires synthesis of acyclic precursors.Good
Aza-Prins Cyclization 4,4- (dihalo)50-80%[14]Good diastereoselectivity.Unique access to gem-dihalopiperidines, versatile intermediates.Limited to gem-dihalides, requires Lewis acids.Moderate
Ring-Closing Metathesis Various60-90%Achiral (unless using chiral catalysts or precursors).Excellent functional group tolerance, access to various ring sizes.Requires synthesis of diene precursors, expensive catalysts.Good
Pd-Catalyzed DAAA 2,2- (precursors)70-95%Excellent enantioselectivity.[22]Access to highly enantioenriched products, mild conditions.Primarily demonstrated for piperazinone precursors, requires multi-step synthesis.Moderate

Conclusion and Future Perspectives

The synthesis of gem-disubstituted piperidines is a rapidly evolving field, driven by the increasing demand for these valuable scaffolds in drug discovery. The synthetic methodologies benchmarked in this guide, from classic multicomponent reactions to modern catalytic strategies, each offer a unique set of advantages and limitations. The Bargellini reaction provides a rapid entry into 3,3-disubstituted systems, while intramolecular cyclizations like the aza-Michael addition offer excellent control over stereochemistry. Ring-closing metathesis stands out for its functional group tolerance, and palladium-catalyzed methods provide unparalleled access to enantiomerically pure building blocks.

Future developments in this area will likely focus on the discovery of new catalytic systems that can achieve even higher levels of efficiency and selectivity. The development of novel multicomponent reactions that allow for the one-pot synthesis of complex gem-disubstituted piperidines from simple starting materials is also a highly desirable goal. As our understanding of the role of three-dimensional molecular architecture in drug action continues to grow, the importance of robust and versatile synthetic methods for accessing scaffolds such as gem-disubstituted piperidines will only increase.

References

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A Comparative Analysis of 4-Ethyl vs. 4-Phenyl Piperidine Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of a vast array of therapeutic agents.[1] Among the numerous possible substitutions on this six-membered heterocycle, the choice of substituent at the 4-position profoundly influences the pharmacological profile of the resulting analog. This guide provides an in-depth, objective comparison of the biological activities of two key classes of 4-substituted piperidines: 4-ethyl and 4-phenyl analogs. By synthesizing data from structure-activity relationship (SAR) studies and outlining relevant experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed for rational drug design.

The Decisive Role of the 4-Position Substituent: A Structural and Pharmacological Overview

The seemingly subtle difference between an ethyl and a phenyl group at the 4-position of the piperidine ring can lead to significant divergences in biological activity. This is primarily due to the distinct steric and electronic properties of these substituents. The phenyl group, with its planar, aromatic nature, can engage in π-π stacking and hydrophobic interactions with biological targets, a feature often exploited in the design of centrally acting agents.[2] In contrast, the smaller, more flexible ethyl group offers a different steric profile that can influence binding affinity and selectivity.[3]

A prime example of the pharmacological importance of the 4-phenylpiperidine motif is found in the realm of opioid analgesics. Meperidine (Pethidine), a synthetic opioid, features a 4-phenyl-4-carboxylate core that is crucial for its morphine-like activity.[2][4] The phenyl group is thought to mimic the tyrosine residue of endogenous opioid peptides, enabling interaction with the mu-opioid receptor (MOR).

Comparative Biological Activity: Focus on Opioid Receptor Modulation

While direct head-to-head comparative studies are limited, structure-activity relationship (SAR) data from various sources allow for a logical comparison of the expected biological activities of 4-ethyl and 4-phenyl piperidine analogs, particularly in the context of opioid receptor modulation.

4-Phenylpiperidine Analogs: Potent Opioid Agonists

The 4-phenylpiperidine scaffold is a well-established pharmacophore for potent mu-opioid receptor agonists.[5] The phenyl group's interaction with a hydrophobic pocket in the receptor is a key determinant of binding affinity.[6] Modifications to the phenyl ring, such as the addition of a hydroxyl group in the meta position (as seen in bemidone), can further enhance analgesic potency.[4]

4-Ethylpiperidine Analogs: A Shift in Potency and Efficacy

Replacing the phenyl ring with an ethyl group is predicted to significantly alter the interaction with the opioid receptor. Studies on 4-alkyl-4-(m-hydroxyphenyl)-piperidines suggest that the size and conformation of the 4-alkyl substituent are critical for receptor affinity and efficacy.[3] While a direct ethyl-for-phenyl substitution in a potent opioid agonist like meperidine would likely lead to a substantial decrease in analgesic potency due to the loss of the key phenyl interaction, the ethyl group may offer advantages in terms of selectivity for different opioid receptor subtypes or in modulating the agonist/antagonist profile of the molecule. For instance, in a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, even small alkyl groups at the 4-position were found to influence the antagonist properties at opioid receptors.[7]

The compound 4-Ethyl-4-phenylpiperidine, which incorporates both moieties, presents an interesting case study, exhibiting both analgesic and anticholinergic properties, suggesting a complex interaction with multiple receptor systems.[8]

Table 1: Predicted Comparative Biological Activity Profile

Feature4-Phenylpiperidine Analogs4-Ethylpiperidine AnalogsRationale & Supporting Evidence
Primary Target (Exemplified) Mu-Opioid Receptor (MOR)Potentially diverse, including opioid and other CNS receptorsExtensive literature on 4-phenylpiperidine opioids like meperidine.[2][4] SAR studies on 4-alkyl-piperidines suggest varied activities.[3]
Typical Biological Activity Potent AnalgesiaVariable; likely reduced opioid agonism compared to phenyl analogs. May exhibit antagonist or mixed agonist/antagonist properties.The phenyl group is a key pharmacophoric element for high-affinity MOR binding.[6] Alkyl substitutions can modulate efficacy and lead to antagonist behavior.[7]
Mechanism of Action (Opioid) MOR Agonism, leading to downstream signaling cascades that inhibit neuronal excitability.Dependent on the specific analog; may act as partial agonists or antagonists at opioid receptors.Based on the established mechanism of 4-phenylpiperidine opioids and SAR of 4-alkyl analogs.[3]
Key Structural Interaction π-π stacking and hydrophobic interactions of the phenyl ring with the receptor binding pocket.Steric interactions of the ethyl group, which are less extensive than those of a phenyl group.Conformational analysis of 4-substituted piperidines.[3]

Signaling Pathways: The Mu-Opioid Receptor Cascade

The biological effects of many 4-phenylpiperidine analogs are mediated through the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon agonist binding, the MOR initiates a cascade of intracellular signaling events.

MOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist MOR Mu-Opioid Receptor (MOR) Agonist->MOR Binding Gi_protein Gi/o Protein MOR->Gi_protein Activation AC Adenylyl Cyclase Gi_protein->AC Inhibition K_channel ↑ K+ Channel Activation Gi_protein->K_channel Ca_channel ↓ Ca2+ Channel Inhibition Gi_protein->Ca_channel MAPK MAPK Pathway (e.g., ERK) Gi_protein->MAPK cAMP ↓ cAMP AC->cAMP Neuronal_Inhibition Neuronal Inhibition (Analgesia) cAMP->Neuronal_Inhibition K_channel->Neuronal_Inhibition Ca_channel->Neuronal_Inhibition

Mu-Opioid Receptor Signaling Pathway.

Experimental Protocols for Biological Activity Assessment

To empirically determine and compare the biological activities of 4-ethyl and 4-phenyl piperidine analogs, a series of in vitro and in vivo assays are essential.

In Vitro Assays

1. Radioligand Binding Assay: To determine the binding affinity (Ki) of the compounds for specific receptors (e.g., mu, delta, and kappa opioid receptors).

  • Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

  • Protocol Outline:

    • Prepare cell membranes expressing the receptor of interest.

    • Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for MOR) and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 (concentration of test compound that inhibits 50% of radioligand binding) and convert it to Ki using the Cheng-Prusoff equation.

2. Functional Assays: To assess the functional activity (e.g., agonism, antagonism) of the compounds.

  • GTPγS Binding Assay: Measures G-protein activation.

    • Principle: Agonist binding to a GPCR stimulates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify this activation.

    • Protocol Outline:

      • Incubate cell membranes with varying concentrations of the test compound in the presence of GDP.

      • Add [³⁵S]GTPγS to initiate the binding reaction.

      • Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.

      • Measure the radioactivity on the filters.

      • Plot the data to determine EC50 (potency) and Emax (efficacy).

  • cAMP Accumulation Assay: For Gi-coupled receptors like MOR, this assay measures the inhibition of adenylyl cyclase activity.

    • Principle: MOR activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Protocol Outline:

      • Culture cells expressing the MOR.

      • Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

      • Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.

      • Lyse the cells and measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

In_Vitro_Workflow Start Compound Synthesis Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assays (GTPγS, cAMP) Binding_Assay->Functional_Assay SAR_Analysis Structure-Activity Relationship Analysis Functional_Assay->SAR_Analysis End Lead Optimization SAR_Analysis->End

In Vitro Evaluation Workflow.
In Vivo Analgesic Assays

1. Hot Plate Test: Assesses the response to a thermal stimulus.

  • Principle: This test measures the latency of a mouse or rat to react to a heated surface, which is indicative of its pain threshold. Analgesics increase this latency.[9][10]

  • Protocol Outline:

    • Place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).[9]

    • Record the time until the animal exhibits a nociceptive response (e.g., licking a paw, jumping).[10]

    • A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

    • Administer the test compound and measure the response latency at various time points.

2. Tail-Flick Test: Measures the spinal reflex to a thermal stimulus.

  • Principle: A focused beam of heat is applied to the animal's tail, and the time taken for the animal to "flick" its tail away is measured. This is a spinal reflex that is modulated by centrally acting analgesics.[11][12]

  • Protocol Outline:

    • Gently restrain the animal.

    • Apply a radiant heat source to a specific portion of the tail.[11]

    • Record the latency to the tail-flick response.[12]

    • A cut-off time is employed to avoid tissue damage.

    • Administer the test compound and measure the latency at different intervals.

Conclusion and Future Directions

The choice between a 4-ethyl and a 4-phenyl substituent on a piperidine core has profound implications for the resulting analog's biological activity. While 4-phenylpiperidines have a rich history as potent opioid analgesics, the exploration of their 4-ethyl counterparts remains a promising, albeit less explored, avenue for drug discovery. The ethyl group, with its distinct steric and electronic properties, may offer a means to fine-tune pharmacological profiles, potentially leading to compounds with improved selectivity, reduced side effects, or novel mechanisms of action.

For researchers and drug development professionals, a thorough understanding of the structure-activity relationships governing these two classes of compounds is paramount. The experimental protocols outlined in this guide provide a robust framework for the empirical evaluation and comparison of novel 4-ethyl and 4-phenyl piperidine analogs, paving the way for the rational design of next-generation therapeutics.

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  • Ananthan, S., et al. (2004). Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Bioorganic & medicinal chemistry letters, 14(21), 5275–5279. [Link]

  • OmicsDI. (n.d.). S-EPMC3919453 - Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity ? opioid receptor (MOR) agonist/? opioid receptor (DOR) antagonist ligands. [Link]

  • Benyamin, R., et al. (2008). Opioid Pharmacology. Pain Physician, 11(2 Suppl), S105–S120. [Link]

  • Biblioteka Nauki. (n.d.). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. [Link]

  • Google Patents. (n.d.).
  • Tang, M., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in pharmacology, 13, 836643. [Link]

  • Fiveable. (n.d.). Structure-Activity Relationships in Med Chem. [Link]

  • Rogers, M. E., et al. (1980). Some spiro analogues of the potent analgesic ketobemidone. Journal of medicinal chemistry, 23(6), 688–690. [Link]

  • Carroll, F. I., et al. (2004). Parallel methods for the preparation and SAR exploration of N-ethyl-4-[(8-alkyl-8-aza-bicyclo[3.2.1]oct-3-ylidene)-aryl-methyl]-benzamides, powerful mu and delta opioid agonists. Bioorganic & medicinal chemistry letters, 14(22), 5493–5498. [Link]

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  • Wikipedia. (n.d.). Hydroxypethidine. [Link]

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Safety Operating Guide

Personal Protective Equipment & Handling Guide: (1-Benzyl-4-ethylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: (1-Benzyl-4-ethylpiperidin-4-yl)methanol Primary Hazard Class: Acute Toxicity (Oral) & Irritant Signal Word: DANGER (Based on structural analog read-across)[1]

This guide provides a definitive operational protocol for handling (1-Benzyl-4-ethylpiperidin-4-yl)methanol. Due to the specialized nature of this intermediate, specific Safety Data Sheets (SDS) are often unavailable.[1] This protocol utilizes Read-Across Toxicology from the closest structural analog, (1-Benzyl-4-piperidyl)methanol (CAS 67686-01-5) , to ensure a conservative and maximum-safety approach.[1]

Critical Hazards:

  • H301: Toxic if swallowed.[1][2][3][4]

  • H315/H319: Causes skin and serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2]

Scientific Basis: The Read-Across Approach

To ensure Scientific Integrity , we must validate our safety assumptions.[1] The target molecule differs from the well-characterized (1-Benzyl-4-piperidyl)methanol only by an ethyl group at the C4 position.[1]

  • Pharmacophore Analysis: Both compounds share the N-benzylpiperidine core, a motif known for biological activity (e.g., acetylcholinesterase inhibition).[1] This implies a potential for significant biological effects upon ingestion or absorption.[1][2][5]

  • Physicochemical Properties: The addition of an ethyl group increases lipophilicity (LogP), potentially enhancing dermal absorption compared to the methyl analog.[1] Therefore, impervious glove standards are elevated in this protocol.

Personal Protective Equipment (PPE) Matrix

This matrix defines the non-negotiable barrier protection required for handling.

PPE CategorySpecificationTechnical Rationale
Hand Protection Double Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (Long Cuff, >0.14 mm)The lipophilic benzyl-piperidine core can permeate latex.[1] Double nitrile layers provide a breakthrough time >480 mins and visual indication of tears.[1]
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[1] The basicity of the piperidine nitrogen can cause severe corneal damage upon splash contact.[1]
Respiratory N95/P95 Respirator (if solid/powder)Half-mask w/ OV Cartridges (if oil/volatile)Prevents inhalation of particulates during weighing.[1] If the substance is an oil or heated, organic vapor (OV) protection is mandatory to block amine vapors.[1]
Body Defense Lab Coat (High-Neck, Tyvek or Cotton) Must fully cover arms and street clothing.[1] Tyvek is preferred for scale-up (>10g) to prevent fabric saturation.[1]
Footwear Closed-toe, non-perforated leather/synthetic Prevents absorption through canvas shoes in case of a drop spill.[1]

Operational Handling Protocol

Phase 1: Preparation & Engineering Controls

Objective: Establish a containment zone before the container is opened.[1]

  • Fume Hood Verification: Ensure the sash is at the safe working height and face velocity is 0.5 m/s (100 fpm) .

  • Decontamination Zone: Place a disposable absorbent mat (bench protector) inside the hood.[1] This captures micro-spills during weighing.[1]

  • Quenching Agent: Prepare a beaker of 1M HCl or Citric Acid solution nearby. This allows for immediate neutralization of the amine base in case of a significant spill.[1]

Phase 2: Weighing & Transfer (The Critical Risk Step)

Most exposures occur during the transfer of static-prone solids or viscous oils.[1]

  • Static Control: If the substance is a solid, use an antistatic gun or ionizer bar to neutralize the powder before spatulating.[1] This prevents "jumping" of toxic dust.[1]

  • Taring: Tare the receiving vessel (flask/vial) before opening the chemical container.

  • Transfer:

    • If Solid: Use a disposable spatula.[1] Do not reuse.

    • If Viscous Oil: Use a wide-bore glass pipette.[1] Avoid plastic tips if possible, as benzyl derivatives can leach plasticizers, though chemical compatibility is generally acceptable for short contact.[1]

  • Seal & Wipe: Immediately reseal the stock container. Wipe the exterior threads with a Kimwipe dampened in ethanol to remove invisible residues.[1] Dispose of the Kimwipe as hazardous solid waste.

Phase 3: Reaction Setup
  • Solvent Addition: Add solvent (e.g., DCM, Methanol) slowly to the solid.[1]

  • Exotherm Check: Piperidine derivatives act as bases.[1] If reacting with acid chlorides or anhydrides, expect an exotherm.[1] Cool the vessel to 0°C before addition.

Visualized Safety Workflows

Diagram 1: Safe Handling Logic Flow

This workflow enforces a "Check-Act" cycle to prevent procedural drift.

SafetyWorkflow Start Start Handling Procedure RiskAssess Risk Assessment: Verify SDS/Analog Data Start->RiskAssess HoodCheck Engineering Control: Fume Hood Functional? RiskAssess->HoodCheck StopWork STOP WORK Contact Facilities HoodCheck->StopWork No (<0.5 m/s) PPE Don PPE: Double Nitrile + Goggles + Lab Coat HoodCheck->PPE Yes Weighing Weighing/Transfer: Inside Hood Only PPE->Weighing CleanUp Decontamination: Wipe containers & Hood Surface Weighing->CleanUp Waste Disposal: Solid/Liquid Organic Waste CleanUp->Waste

Caption: Operational workflow ensuring engineering controls are validated before PPE donning and chemical handling.

Diagram 2: Emergency Response Pathway

Immediate actions for exposure scenarios.

EmergencyResponse Exposure Exposure Incident Type Identify Contact Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Ingest Ingestion Type->Ingest ActionSkin Flush 15 mins Soap & Water Remove Clothing Skin->ActionSkin ActionEye Flush 15 mins Eyewash Station Hold Lids Open Eye->ActionEye ActionIngest Do NOT Induce Vomiting Rinse Mouth Call Emergency Ingest->ActionIngest Medical Seek Medical Attention Provide Analog SDS ActionSkin->Medical ActionEye->Medical ActionIngest->Medical

Caption: Decision tree for immediate first aid response based on exposure route.

Waste Disposal & Deactivation

Principle: Treat as hazardous organic waste. Do not drain dispose.[1]

  • Liquid Waste: Collect in a container labeled "Halogen-Free Organic Solvents" (unless halogenated solvents like DCM were used).[1]

  • Solid Waste: Contaminated gloves, paper towels, and weigh boats must go into "Hazardous Solid Waste" bins, double-bagged.[1]

  • Spill Cleanup:

    • Absorb liquid spills with vermiculite or sand.[1]

    • Neutralize the area with dilute acetic acid or citric acid to bind the piperidine base.[1]

    • Wash the area with soap and water.[1][5][6]

References

  • Thermo Fisher Scientific. (2023).[1][7] Safety Data Sheet: (1-Benzyl-4-piperidyl)methanol. Retrieved from [1]

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 1-Benzyl-4-piperidone (Structural Precursor). Retrieved from [1]

  • PubChem. (n.d.).[1] Compound Summary: 1-Benzyl-4-piperidinemethanol.[1][7][8] National Library of Medicine.[1] Retrieved from [1]

  • Fluorochem. (n.d.).[1] Safety Data Sheet: [1-(4-Methyl-benzyl)-piperidin-4-yl]-methanol. Retrieved from [1]

(Note: Due to the specific nature of the ethyl-derivative, references 1 and 4 serve as the primary toxicological analogs for the protocols defined above.)

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.